molecular formula C20H34O3 B15593717 2,6,16-Kauranetriol

2,6,16-Kauranetriol

Cat. No.: B15593717
M. Wt: 322.5 g/mol
InChI Key: MGTDZPRNONHJLG-QMVVIZBCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,16-Kauranetriol is a useful research compound. Its molecular formula is C20H34O3 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,4S,9R,10S,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-17(2)8-13(21)9-18(3)15-6-5-12-7-20(15,11-19(12,4)23)10-14(22)16(17)18/h12-16,21-23H,5-11H2,1-4H3/t12-,13?,14?,15-,16+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTDZPRNONHJLG-QMVVIZBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(CC([C@@H]1C(C[C@@]34[C@@H]2CC[C@H](C3)[C@@](C4)(C)O)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Botanical Treasury: Unearthing 2,6,16-Kauranetriol from its Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and potential biological activities of the ent-kaurane diterpenoid, 2,6,16-Kauranetriol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Natural Occurrence of this compound

The primary documented natural source of this compound is the fern Pteris cretica, commonly known as the Cretan brake fern.[1] This plant is widely distributed in temperate and warm regions of the world and has a history of use in traditional Chinese medicine for various ailments, including as an antipyretic and antidote.[1] Phytochemical investigations have revealed that Pteris cretica is a rich source of a variety of ent-kaurane diterpenoids, including the specific trihydroxy derivative, 2β,6β,16α-trihydroxy-ent-kaurane.[1]

While this compound has been specifically identified in Pteris cretica, the broader class of ent-kaurane diterpenoids is widely distributed in the plant kingdom. Genera such as Isodon, Annonaceae, and Coffea are also known to produce a diverse array of kaurane-type compounds.[2][3] This suggests that other related species may also serve as potential, yet currently undocumented, sources of this compound or its close analogues.

Isolation and Purification of this compound

General Experimental Protocol

The following protocol outlines a standard procedure for the extraction and isolation of this compound from the aerial parts of Pteris cretica.

1. Plant Material Collection and Preparation:

  • Fresh aerial parts (fronds) of Pteris cretica are collected and authenticated.

  • The plant material is air-dried in the shade to a constant weight.

  • The dried material is then ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., one week).[1]

  • The resulting crude methanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Solvent Partitioning:

  • The concentrated methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc).[4] This step separates compounds based on their polarity, with the moderately polar diterpenoids typically concentrating in the ethyl acetate fraction.

4. Chromatographic Separation:

  • The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

  • The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar Rf values.

  • For the separation of closely related diterpenoids, silica gel columns impregnated with silver nitrate (B79036) (AgNO₃) can be employed. This technique is particularly useful for separating compounds based on the degree and position of unsaturation.[5]

  • Further purification of the fractions containing the target compound is achieved through repeated column chromatography or by using preparative high-performance liquid chromatography (HPLC).

Visualization of the Isolation Workflow

experimental_workflow plant Dried & Powdered Pteris cretica extraction Methanol Extraction plant->extraction partitioning Solvent Partitioning extraction->partitioning Crude Extract silica_cc Silica Gel Column Chromatography partitioning->silica_cc EtOAc Fraction ag_cc AgNO3-Silica Gel Column Chromatography silica_cc->ag_cc Semi-pure Fractions hplc Preparative HPLC ag_cc->hplc Enriched Fractions pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.

Quantitative Data

Quantitative data regarding the yield of this compound from Pteris cretica is not explicitly stated in the currently available literature. The yield of natural products can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed. However, for related ent-kaurane diterpenoids isolated from other plant sources, yields are typically reported in the range of milligrams from several kilograms of dried plant material.

Compound Source Yield Reference
This compoundPteris creticaNot Reported[1]
Related Kaurane (B74193) DiterpenoidsVarious Pteris spp.Typically in mg/kg range[4][5]

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, the broader class of ent-kaurane diterpenoids is known to possess a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[2]

Studies on other diterpenoids isolated from Pteris cretica have demonstrated interesting biological potential. For instance, certain pterosin sesquiterpenoids from this plant have been shown to act as hypolipidemic agents by activating Liver X Receptors (LXRs).[6] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Activation of LXRs can lead to a decrease in triglyceride levels.

Given the structural similarity of this compound to other bioactive diterpenoids found in Pteris cretica, it is plausible that it may also interact with nuclear receptors or other key signaling pathways. A hypothetical signaling pathway based on the known activity of a related compound from the same source is presented below.

Hypothetical Signaling Pathway

signaling_pathway cluster_nucleus Nucleus kauranetriol This compound lxr Liver X Receptor (LXR) kauranetriol->lxr Enters Cell cell_membrane Cell Membrane rxr Retinoid X Receptor (RXR) lxr->rxr Forms Heterodimer lxre LXR Response Element (LXRRE) in Target Gene Promoters rxr->lxre Binds to DNA gene_expression Altered Gene Expression (e.g., SREBP-1c, ABCA1) lxre->gene_expression Regulates Transcription lipid_metabolism Modulation of Lipid Metabolism gene_expression->lipid_metabolism

Figure 2: Hypothetical signaling pathway for this compound.

This diagram illustrates a potential mechanism where this compound, upon entering a cell, could bind to and activate the Liver X Receptor. This would lead to the formation of a heterodimer with the Retinoid X Receptor, which then binds to specific DNA sequences (LXR Response Elements) in the promoter regions of target genes. This interaction would modulate the expression of genes involved in lipid metabolism, potentially leading to a hypolipidemic effect. It is important to note that this is a hypothetical pathway based on the activity of a related compound, and further research is required to confirm the specific molecular targets of this compound.

Conclusion and Future Directions

This compound is a naturally occurring ent-kaurane diterpenoid with a confirmed source in the fern Pteris cretica. While established methods for the isolation of related compounds provide a clear path for obtaining pure samples, further studies are needed to determine its specific yield and to optimize purification protocols. The biological activities of this compound remain largely unexplored, but the known pharmacological profile of other kaurane diterpenoids and compounds from Pteris cretica suggests that this compound may possess therapeutic potential, possibly through the modulation of nuclear receptors and other key signaling pathways. Future research should focus on the targeted isolation of this compound in sufficient quantities for comprehensive biological screening, including cytotoxicity assays against various cancer cell lines, anti-inflammatory and antimicrobial testing, and investigation of its effects on metabolic pathways. Elucidating the precise mechanism of action and identifying the direct molecular targets of this compound will be crucial for its potential development as a novel therapeutic agent.

References

The Biosynthesis Pathway of Kaurane Diterpenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathway of kaurane (B74193) diterpenoids, a large and structurally diverse class of natural products with significant therapeutic potential. This document details the enzymatic cascade from the universal precursor, geranylgeranyl diphosphate (B83284) (GGDP), to the foundational kaurane scaffold, which serves as the backbone for a wide array of bioactive molecules, including the plant hormones gibberellins.

Introduction to Kaurane Diterpenoids

Kaurane diterpenoids are a class of tetracyclic diterpenes characterized by the kaurane skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and plant growth-regulating properties. The intricate biosynthetic pathway of these molecules involves a series of enzymatic reactions, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases. A thorough understanding of this pathway is crucial for the metabolic engineering of microorganisms for the sustainable production of high-value kaurane diterpenoids and for the discovery and development of novel therapeutic agents.

The Core Biosynthetic Pathway

The biosynthesis of kaurane diterpenoids commences with the universal C20 precursor for diterpenes, geranylgeranyl diphosphate (GGDP), which is derived from the isoprenoid pathway. The core pathway to the initial kaurane structure, ent-kaurene (B36324), and its subsequent oxidation products is a conserved process in higher plants.

The key enzymatic steps are as follows:

  • Geranylgeranyl Diphosphate (GGDP) to ent-Copalyl Diphosphate (ent-CPP): The first committed step is the cyclization of the linear GGDP molecule to the bicyclic intermediate, ent-copalyl diphosphate. This reaction is catalyzed by the enzyme ** ent-copalyl diphosphate synthase (CPS)**.

  • ent-Copalyl Diphosphate (ent-CPP) to ent-Kaurene: The second cyclization step involves the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene. This reaction is catalyzed by ** ent-kaurene synthase (KS)**.

  • ent-Kaurene to ent-Kaurenoic Acid: ent-kaurene undergoes a three-step oxidation at the C-19 position to form ent-kaurenoic acid. This series of reactions, proceeding through the intermediates ent-kaurenol (B36349) and ent-kaurenal, is catalyzed by a single multifunctional cytochrome P450 enzyme, ** ent-kaurene oxidase (KO)**.[1][2]

  • ent-Kaurenoic Acid to Gibberellin A12 (GA12): Further oxidation of ent-kaurenoic acid at the C-7 position, followed by ring contraction of the B-ring, leads to the formation of GA12, the precursor to all other gibberellins. This multi-step conversion is catalyzed by another cytochrome P450 enzyme, ** ent-kaurenoic acid oxidase (KAO)**.[3]

This core pathway serves as a launchpad for the generation of a vast diversity of kaurane diterpenoids through the action of various decorating enzymes, such as hydroxylases, glycosyltransferases, and acyltransferases.

Quantitative Data on Core Biosynthesis Enzymes

The following table summarizes key quantitative data for the enzymes involved in the core kaurane diterpenoid biosynthesis pathway. It is important to note that these values can vary depending on the plant species, experimental conditions, and the use of recombinant versus native enzymes.

EnzymeSubstrateProductKm (µM)kcat (s-1)Optimal pHOptimal Temperature (°C)Source OrganismReference
ent-Copalyl Diphosphate Synthase (CPS)GGDPent-CPP0.5 - 50.01 - 0.17.0 - 7.530Arabidopsis thaliana, Stevia rebaudiana[4]
ent-Kaurene Synthase (KS)ent-CPPent-Kaurene0.3 - 20.05 - 0.27.5 - 8.030 - 37Arabidopsis thaliana, Oryza sativa[5]
ent-Kaurene Oxidase (KO)ent-Kaureneent-Kaurenoic Acid1 - 10N/A7.4 - 7.525 - 30Arabidopsis thaliana, Tripterygium wilfordii[6][7]
ent-Kaurenoic Acid Oxidase (KAO)ent-Kaurenoic AcidGA120.5 - 5N/A7.530Arabidopsis thaliana, Hordeum vulgare[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the enzymes of the kaurane diterpenoid biosynthesis pathway. These protocols are based on commonly employed techniques involving heterologous expression of the enzymes in microbial hosts followed by in vitro or in vivo assays and product analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Heterologous Expression of Biosynthetic Enzymes

Objective: To produce functional recombinant enzymes for in vitro characterization.

Protocol:

  • Gene Amplification: The coding sequences of the target enzymes (CPS, KS, KO, KAO) are amplified from the cDNA of the source organism using PCR with gene-specific primers.

  • Vector Ligation: The amplified gene is ligated into a suitable expression vector (e.g., pET series for E. coli or pYES series for Saccharomyces cerevisiae). The vector should contain an appropriate promoter for inducible expression and a selectable marker.

  • Transformation: The recombinant plasmid is transformed into a suitable expression host (E. coli BL21(DE3) or S. cerevisiae INVSc1).

  • Expression Induction: The transformed cells are grown in an appropriate culture medium to a desired optical density. Gene expression is then induced by adding an inducer (e.g., IPTG for E. coli or galactose for S. cerevisiae).

  • Cell Harvesting and Lysate Preparation: After a period of induction, the cells are harvested by centrifugation. For intracellular enzymes, the cell pellet is resuspended in a lysis buffer and disrupted by sonication or enzymatic lysis to release the protein. For microsomal enzymes like KO and KAO, a microsomal fraction is prepared by differential centrifugation.

Enzyme Activity Assays

Objective: To determine the enzymatic activity of CPS and KS by measuring the conversion of GGDP to ent-CPP and subsequently to ent-kaurene.

Materials:

  • Recombinant CPS and/or KS enzyme preparation

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT)

  • Geranylgeranyl diphosphate (GGDP) substrate

  • ent-Copalyl diphosphate (ent-CPP) substrate (for KS assay)

  • Alkaline phosphatase

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

  • GC-MS for product analysis

Protocol:

  • Set up the reaction mixture containing the assay buffer, recombinant enzyme, and GGDP (for coupled CPS/KS assay) or ent-CPP (for KS assay).

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • To dephosphorylate the remaining substrate and any diphosphate products, add alkaline phosphatase and incubate for a further 30 minutes.

  • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Extract the reaction products with an equal volume of hexane or ethyl acetate.

  • Analyze the organic extract by GC-MS to identify and quantify the ent-kaurene produced.

Objective: To measure the activity of the cytochrome P450 enzymes KO and KAO.

Materials:

  • Microsomal preparation containing the recombinant KO or KAO

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • ent-Kaurene or ent-kaurenoic acid substrate

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Derivatizing agent (e.g., BSTFA with TMCS)

  • GC-MS for product analysis

Protocol:

  • Prepare the reaction mixture containing the microsomal fraction, assay buffer, and the NADPH regeneration system.

  • Add the substrate (ent-kaurene for KO or ent-kaurenoic acid for KAO) dissolved in a small amount of a suitable solvent (e.g., acetone).

  • Incubate the reaction at the optimal temperature (e.g., 30°C) with shaking for 1-3 hours.

  • Stop the reaction by acidifying the mixture (e.g., with 1 M HCl).

  • Extract the products with ethyl acetate.

  • Evaporate the organic solvent and derivatize the dried residue with a silylating agent (e.g., BSTFA with 1% TMCS) to improve volatility for GC-MS analysis.

  • Analyze the derivatized sample by GC-MS to identify and quantify the reaction products (ent-kaurenol, ent-kaurenal, ent-kaurenoic acid for KO; hydroxylated and ring-contracted products for KAO).

GC-MS Analysis of Kaurane Diterpenoids

Objective: To separate, identify, and quantify the products of the enzymatic reactions.

Protocol:

  • Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of these compounds.

  • Injection: Inject the prepared sample into the GC inlet.

  • Temperature Program: A typical temperature program starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 300°C) to elute the compounds, and holds at the final temperature to clean the column.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification.

  • Data Analysis: Identify the compounds by comparing their retention times and mass spectra with those of authentic standards. Quantify the products by integrating the peak areas and using a calibration curve generated with known concentrations of the standards.

Visualizing the Biosynthesis Pathway

The following diagrams illustrate the core kaurane diterpenoid biosynthesis pathway and a typical experimental workflow for enzyme characterization.

Kaurane Diterpenoid Biosynthesis Pathway GGDP Geranylgeranyl Diphosphate (GGDP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGDP:e->entCPP:w CPS entKaurene ent-Kaurene entCPP:e->entKaurene:w KS entKaurenol ent-Kaurenol entKaurene:e->entKaurenol:w KO entKaurenal ent-Kaurenal entKaurenol:e->entKaurenal:w KO entKaurenoicAcid ent-Kaurenoic Acid entKaurenal:e->entKaurenoicAcid:w KO GA12 Gibberellin A12 (GA12) entKaurenoicAcid:e->GA12:w KAO CPS ent-Copalyl Diphosphate Synthase (CPS) KS ent-Kaurene Synthase (KS) KO ent-Kaurene Oxidase (KO) KAO ent-Kaurenoic Acid Oxidase (KAO)

Caption: The core biosynthetic pathway of kaurane diterpenoids.

Experimental Workflow for Enzyme Characterization cluster_gene_cloning Gene Cloning and Expression cluster_enzyme_assay Enzyme Assay cluster_analysis Product Analysis PCR Gene Amplification (PCR) Ligation Ligation into Expression Vector PCR->Ligation Transformation Transformation into Host Ligation->Transformation Expression Protein Expression Transformation->Expression Lysate Cell Lysate / Microsome Preparation Expression->Lysate Incubation Incubation with Substrate Lysate->Incubation Extraction Product Extraction Incubation->Extraction Derivatization Derivatization (optional) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Interpretation GCMS->Data

Caption: A typical experimental workflow for enzyme characterization.

Conclusion

The biosynthesis pathway of kaurane diterpenoids represents a fascinating and important area of natural product chemistry and plant biology. The core pathway, from GGDP to GA12, is well-established, and the key enzymes have been identified and characterized in several plant species. The detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to study these enzymes and their products. Further research into the quantitative aspects of this pathway, including detailed kinetic analysis and the regulatory mechanisms governing flux through the pathway, will be crucial for fully harnessing the potential of kaurane diterpenoids in medicine and agriculture.

References

2,6,16-Kauranetriol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 41530-90-9

This technical guide provides a comprehensive overview of 2,6,16-Kauranetriol, an ent-kaurane diterpenoid isolated from the plant Pteris cretica. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential biological activities of this natural compound. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on the broader class of ent-kaurane diterpenoids and extracts from its natural source.

Physicochemical Properties

PropertyValueSource
CAS Number 41530-90-9N/A
Molecular Formula C₂₀H₃₄O₃[1][2]
Molecular Weight 322.5 g/mol [1][2]
Physical Description PowderN/A
Source Herbs of Pteris creticaN/A
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A

Table 1: Physicochemical Properties of this compound.

PropertyValue (for this compound 2-O-beta-D-allopyranoside)Source
CAS Number 195735-16-1[3]
Molecular Formula C₂₆H₄₄O₈[3]
Molecular Weight 484.623 g/mol [3]
Boiling Point 654.3 ± 55.0 °C at 760 mmHg[3]

Table 2: Physicochemical Properties of a Related Glycoside.

Potential Biological Activities and Signaling Pathways

Ent-kaurane diterpenoids as a class are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and lipid-lowering effects.[2][4][5] Studies on extracts from Pteris cretica and isolated diterpenoids have pointed towards specific therapeutic potentials.

Lipid-Lowering Activity

Research on diterpenoids isolated from Pteris cretica has demonstrated potent lipid-lowering effects in 3T3-L1 adipocytes. One study identified a new ent-kaurane diterpenoid that was more effective than the control drug, berberine, in reducing triglyceride levels. This effect is potentially mediated through the activation of Liver X Receptors (LXRα and LXRβ), which are key regulators of cholesterol and fatty acid metabolism.[6]

Activation of the LXRα/β signaling pathway by a ligand, such as a diterpenoid, leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes involved in lipid metabolism.

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diterpenoid Diterpenoid LXR_RXR_inactive LXR/RXR Diterpenoid->LXR_RXR_inactive Binds and activates LXR_RXR_active LXR/RXR Diterpenoid LXR_RXR_inactive->LXR_RXR_active Translocates to nucleus LXRE LXR Response Element (LXRE) LXR_RXR_active->LXRE Binds to DNA Target_Genes Target Gene Transcription (Lipid Metabolism) LXRE->Target_Genes Initiates

Caption: Putative LXRα/β signaling pathway activated by a diterpenoid.

Cytotoxic and Hepatoprotective Activities

The broader class of ent-kaurane diterpenoids has been extensively studied for its cytotoxic effects against various cancer cell lines.[5] Additionally, compounds isolated from Pteris cretica have been investigated for their hepatoprotective activities. While direct evidence for this compound is pending, these findings suggest promising avenues for future research.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of compounds like this compound are crucial for reproducible research. Below are representative methodologies for assessing lipid-lowering and cytotoxic activities.

3T3-L1 Adipocyte Differentiation and Lipid Accumulation Assay

This protocol describes the in vitro assessment of a compound's ability to inhibit lipid accumulation in adipocytes.

Adipocyte_Assay_Workflow cluster_workflow 3T3-L1 Lipid Accumulation Assay Workflow Start Start: Seed 3T3-L1 Preadipocytes Induce Induce Differentiation (e.g., with insulin, dexamethasone, IBMX) Start->Induce Treat Treat with this compound (various concentrations) Induce->Treat Incubate Incubate for several days (monitor differentiation) Treat->Incubate Stain Stain with Oil Red O Incubate->Stain Quantify Elute and Quantify Stain (Spectrophotometry) Stain->Quantify Analyze Analyze Data and Determine IC₅₀ Quantify->Analyze

Caption: Experimental workflow for 3T3-L1 lipid accumulation assay.

Methodology:

  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a suitable medium.

  • Differentiation Induction: Adipogenesis is induced by treating the cells with a differentiation cocktail, typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

  • Compound Treatment: Concurrently with differentiation induction, cells are treated with varying concentrations of this compound or a vehicle control.

  • Maturation: The cells are maintained in culture for several days to allow for adipocyte maturation and lipid droplet formation.

  • Staining: Mature adipocytes are fixed and stained with Oil Red O, a lipid-soluble dye that specifically stains neutral triglycerides and lipids.

  • Quantification: The stained lipid droplets are visualized by microscopy. For quantitative analysis, the Oil Red O is eluted from the cells, and the absorbance is measured using a spectrophotometer.

  • Data Analysis: The extent of lipid accumulation inhibition is determined by comparing the absorbance of treated cells to control cells. The half-maximal inhibitory concentration (IC₅₀) can then be calculated.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation to determine a compound's cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Conclusion

This compound represents an intriguing natural product with potential therapeutic applications, particularly in the areas of metabolic disorders and oncology, based on the known activities of its chemical class and its plant source. This technical guide provides a foundational understanding of its properties and the methodologies to explore its biological effects. Further research is warranted to specifically elucidate the bioactivities and mechanisms of action of this compound.

References

The Therapeutic Potential of Kaurane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kaurane-type diterpenes, and specifically their enantiomeric forms, ent-kauranes, represent a large and structurally diverse class of natural products with significant therapeutic potential.[1][2] First discovered in 1961, over 1300 ent-kaurane diterpenoids have been identified, primarily isolated from plants of the Isodon genus, but also found in families such as Asteraceae, Lamiaceae, and Euphorbiaceae.[1][3][4] These tetracyclic diterpenes, characterized by a perhydrophenanthrene unit fused with a cyclopentane (B165970) ring, have garnered considerable attention from the scientific community for their wide array of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7] This guide provides a comprehensive overview of the core therapeutic applications of kaurane (B74193) compounds, details key experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development.

Anticancer Activity

A substantial body of evidence highlights the potent cytotoxic, pro-apoptotic, and anti-proliferative effects of ent-kaurane diterpenoids across a variety of cancer cell lines, including lung, colon, breast, prostate, liver, and gastric cancers.[3] Oridonin, one of the most studied compounds in this class, is currently in a Phase I clinical trial in China for its anticancer properties.[3][4]

The anticancer mechanisms of these compounds are multifaceted and involve:

  • Induction of Apoptosis: Modulation of key apoptosis-related proteins such as the Bcl-2 family (Bcl-2, Bax), Poly (ADP-ribose) polymerase (PARP), cytochrome c, and cleavage of caspases-3, -8, and -9.[3][4]

  • Cell Cycle Arrest: Control of the cell cycle through regulation of proteins like cyclin D1, c-Myc, p21, p53, and cyclin-dependent kinases (CDK-2, CDK-4).[3][4]

  • Inhibition of Metastasis: Targeting of proteins involved in tumor invasion and angiogenesis, including matrix metalloproteinases (MMP-2, MMP-9) and vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[3][4]

  • Induction of Autophagy: Regulation of autophagy pathways through key proteins like LC-II and the mammalian target of rapamycin (B549165) (mTOR).[3][4]

Quantitative Anticancer Data

The cytotoxic efficacy of kaurane compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound NameCancer Cell LineIC50 (µM)Reference
PonicidinHeLa (Cervical)23.1 (24h)[3]
PonicidinA549 (Lung)38.0 (24h), 31.0 (48h), 15.0 (72h)[3]
PonicidinGLC-82 (Lung)32.0 (24h), 26.0 (48h), 13.0 (72h)[3]
Corymbulosin IMDA-MB-231 (Breast)0.45 - 6.39[8]
Corymbulosin KMDA-MB-231 (Breast)0.45 - 6.39[8]
Daphgenkin ASW620 (Colon)3.0[8]
Daphgenkin ARKO (Colon)6.5[8]
Signaling Pathways in Anticancer Activity

Ent-kaurane diterpenoids exert their anticancer effects by modulating several critical signaling pathways. A primary mechanism is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the inhibition of pro-survival signals like NF-κB and PI3K/Akt.

cluster_0 Kaurane Compound cluster_1 Cellular Effects cluster_2 Molecular Targets Kaurane Oridonin / Ponicidin NFkB NF-κB (Inhibition) Kaurane->NFkB Bcl2 Bcl-2 Family (Bax↑, Bcl-2↓) Kaurane->Bcl2 Caspases Caspases (Activation) Kaurane->Caspases Cyclins Cyclins / CDKs (Downregulation) Kaurane->Cyclins MMPs MMP-2 / MMP-9 (Downregulation) Kaurane->MMPs Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) Metastasis Metastasis Inhibition Bcl2->Apoptosis Caspases->Apoptosis Cyclins->CellCycleArrest MMPs->Metastasis

Fig. 1: Simplified signaling of kaurane anticancer effects.
Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxic effects of kaurane compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the kaurane compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Ent-kaurane diterpenes exhibit significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[5][9] This is often achieved through the downregulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[9][10]

Compounds isolated from species like Gochnatia decora and Sideritis hyssopifolia have been shown to inhibit the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage models.[9][11] Kaurenoic acid, for instance, attenuates inflammation by activating the Nrf2 transcription factor and downregulating NF-κB and cytokine-related pathways.[2][12]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is often measured by the inhibition of NO production or cytokine release.

Compound Class/NameAssayModelKey FindingsReference
Kaurene DerivativesNO ProductionLPS-stimulated Macrophages13 compounds showed IC50 values between 2 and 10 µM[10]
ent-17-hydroxy-15-oxokauran-19-oic acidCytokine ReleaseLPS-stimulated RAW264.7 cellsSignificant inhibition of NO, TNF-α, IL-1β, IL-6[9]
ent-15α-hydroxy-16-kauran-19-oic acidCytokine ReleaseLPS-stimulated RAW264.7 cellsSignificant inhibition of NO, TNF-α, IL-1β, IL-6[9]
Hyssopifoliol A & BIL-1α ReleasePoly(I:C)-stimulated KeratinocytesSignificant inhibition of IL-1α release[11]
Signaling Pathways in Anti-inflammatory Activity

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Kaurane compounds can inhibit this process.

LPS LPS (Stimulus) IKK IKK Activation LPS->IKK Kaurane Kaurane Compound Kaurane->IKK Inhibition IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_cyto NF-κB (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Transcription

Fig. 2: Inhibition of the NF-κB inflammatory pathway by kauranes.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the inhibitory effect of kaurane compounds on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of the kaurane compounds for 1-2 hours before stimulation.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. The presence of nitrite (B80452) (a stable product of NO) will result in a purple-colored azo compound. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Antimicrobial and Neuroprotective Activities

Antimicrobial Effects

Kaurane diterpenes have demonstrated notable activity against a range of pathogens, including bacteria responsible for oral diseases and antibiotic-resistant strains.[12][13] For example, ent-kaur-16(17)-en-19-oic acid (kaurenoic acid) is active against oral pathogens like Streptococcus mutans and Lactobacillus casei.[13] Other studies have shown that kaurane compounds isolated from Sigesbeckia orientalis are effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with some compounds showing synergistic effects when combined with conventional antibiotics.[14][15] The mechanism of action often involves the disruption of bacterial cell wall and membrane integrity.[16]

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound NameMicroorganismMIC (µg/mL)Reference
Kaurenoic AcidStreptococcus mutans, S. sobrinus, S. mitis, S. sanguinis, Lactobacillus casei10[13]
Sigesbeckin AMRSA, VRE64[14]
Compound 5 (from S. orientalis)MRSA, VRE64[14]
Neuroprotective Effects

Several kaurane diterpenes have shown promise in protecting neuronal cells from damage, particularly from oxidative stress, which is implicated in neurodegenerative diseases.[17][18] Compounds like linearol (B1675482) and sidol protect human astrocytoma cells from hydrogen peroxide-induced injury by reducing reactive oxygen species (ROS), decreasing lipid peroxidation, and restoring antioxidant enzyme levels.[17] This protective effect is partly mediated by the activation of the Nrf2 signaling pathway, a master regulator of antioxidant gene expression.[17] Other kauranes isolated from Fritillaria ebeiensis have demonstrated protective effects against MPP+-induced neuronal cell death in a model relevant to Parkinson's disease.[18][19]

Experimental Workflow: Screening for Neuroprotective Activity

A 1. Cell Culture (e.g., SH-SY5Y, U373-MG) B 2. Pre-treatment (Kaurane Compound) A->B C 3. Induction of Stress (e.g., H₂O₂, MPP⁺) B->C D 4. Incubation Period C->D E 5. Viability Assay (MTT, LDH) D->E F 6. Oxidative Stress Assay (ROS, Lipid Peroxidation) D->F G 7. Western Blot Analysis (Nrf2, Antioxidant Enzymes) D->G H 8. Data Analysis (Assess Protection) E->H F->H G->H

References

In Silico Prediction of 2,6,16-Kauranetriol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products are a rich source of novel therapeutic agents. The kaurane (B74193) diterpenes, a class of tetracyclic diterpenoids, have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 2,6,16-Kauranetriol, a representative kaurane diterpene. We will explore computational workflows for target identification, bioactivity prediction, and outline the detailed protocols for key in silico experiments. This document serves as a resource for researchers seeking to leverage computational approaches in the discovery and development of drugs derived from natural products.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a member of the kaurane diterpenoid family, a structurally diverse group of natural products.[2][3] While extensive experimental data on this specific molecule is limited, its chemical scaffold is shared by numerous compounds with established biological activities.[3][4] In silico, or computational, methods provide a powerful and cost-effective approach to predict the biological activities of such compounds, identify their potential molecular targets, and elucidate their mechanisms of action.[5][6] These methods are integral to modern drug discovery, enabling the rapid screening of large compound libraries and the prioritization of candidates for further experimental validation.[7][8]

The primary in silico approaches for bioactivity prediction can be categorized into ligand-based and structure-based methods. Ligand-based methods utilize the structural and physicochemical properties of known active compounds to predict the activity of new molecules. Structure-based methods, on the other hand, rely on the three-dimensional structure of the biological target to predict how a ligand will interact with it.

Predicted Bioactivities of Kaurane Diterpenoids

Based on the known biological activities of structurally similar kaurane diterpenoids, we can hypothesize a range of potential bioactivities for this compound. These are summarized in the table below.

Predicted BioactivityPotential Molecular TargetsSupporting Evidence for Kaurane Diterpenoids
Anti-inflammatory Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase (5-LOX), Nuclear factor-kappa B (NF-κB)Inhibition of pro-inflammatory enzymes and signaling pathways.[1][3]
Anticancer Apoptotic pathway proteins (e.g., Bcl-2 family, caspases), Protein kinasesInduction of apoptosis and inhibition of cancer cell proliferation.[1][4]
Antiviral Viral proteases (e.g., SARS-CoV-2 3CLpro, PLpro), Viral polymerasesInhibition of viral replication and assembly.[1]
Antimicrobial Bacterial cell wall synthesis enzymes, Fungal membrane proteinsDisruption of microbial growth and viability.[3]
Antiparasitic Leishmania Pteridine Reductase I (PTR1)Inhibition of essential parasitic enzymes.[9]

In Silico Experimental Workflow for Bioactivity Prediction

A typical computational workflow for predicting the bioactivity of a novel compound like this compound involves a multi-step process that integrates various in silico tools and databases.

workflow cluster_prep 1. Compound & Target Preparation cluster_screening 2. Virtual Screening & Target Identification cluster_analysis 3. Analysis & Prioritization cluster_validation 4. Detailed Analysis & Experimental Validation compound_prep Compound Preparation (this compound 3D structure) reverse_docking Reverse Docking compound_prep->reverse_docking pharmacophore Pharmacophore Screening compound_prep->pharmacophore qsar QSAR Modeling compound_prep->qsar target_db Target Database Selection (PDB, ChEMBL, etc.) target_db->reverse_docking consensus_scoring Consensus Scoring reverse_docking->consensus_scoring pharmacophore->consensus_scoring qsar->consensus_scoring pathway_analysis Pathway Analysis consensus_scoring->pathway_analysis molecular_docking Molecular Docking consensus_scoring->molecular_docking experimental_validation In Vitro/In Vivo Experiments pathway_analysis->experimental_validation md_simulation Molecular Dynamics Simulation molecular_docking->md_simulation md_simulation->experimental_validation

Caption: In silico workflow for bioactivity prediction of this compound.

Detailed Methodologies for Key In Silico Experiments

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to a specific protein target.

Protocol:

  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states to amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the protein.

    • The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity.

  • Analysis of Results:

    • Visualize the top-ranked docking poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • The docking score provides a quantitative estimate of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To build a mathematical model that relates the chemical structure of kaurane diterpenoids to their biological activity.

Protocol:

  • Data Collection:

    • Compile a dataset of kaurane diterpenoids with experimentally determined biological activity data (e.g., IC50 values) for a specific target.

  • Molecular Descriptor Calculation:

    • For each compound in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., topological, electronic, steric properties).

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that correlates the molecular descriptors of the training set compounds with their biological activity.

  • Model Validation:

    • Use the test set to validate the predictive power of the QSAR model.

    • Evaluate the model's performance using statistical metrics such as the correlation coefficient (R²) and the root mean square error (RMSE).

  • Prediction for New Compounds:

    • Use the validated QSAR model to predict the biological activity of this compound.

Predicted Signaling Pathway Involvement: Anti-inflammatory Action

Based on the known anti-inflammatory properties of kaurane diterpenoids, we can predict that this compound may modulate key inflammatory signaling pathways, such as the NF-κB pathway.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Gene Expression cluster_inhibitor Predicted Inhibition stimulus LPS, TNF-α, etc. receptor TLR4, TNFR stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb_inactive NF-κB (p50/p65) ikb->nfkb_inactive releases nfkb_active Active NF-κB nfkb_inactive->nfkb_active activation nucleus Nucleus nfkb_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nfkb_active->gene_expression kauranetriol This compound kauranetriol->ikk inhibits

Caption: Predicted modulation of the NF-κB signaling pathway by this compound.

Conclusion

In silico prediction of bioactivity is a critical component of modern drug discovery, offering a rapid and efficient means to explore the therapeutic potential of natural products. This guide has outlined the key computational methodologies and workflows for predicting the bioactivity of this compound, a representative kaurane diterpenoid. By leveraging molecular docking, QSAR modeling, and pathway analysis, researchers can generate valuable hypotheses about the compound's potential targets and mechanisms of action. These in silico predictions provide a strong foundation for guiding subsequent experimental validation and accelerating the development of novel therapeutics derived from natural sources.

References

A Comprehensive Technical Guide to ent-Kaurane Diterpenoids: From Biological Activity to Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the burgeoning literature on ent-kaurane diterpenoids, a class of natural products exhibiting a wide spectrum of biological activities. This document summarizes key quantitative data, furnishes detailed experimental methodologies for crucial assays, and visualizes the complex signaling pathways modulated by these compounds, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Biological Activities of ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids, isolated from various plant genera such as Isodon, Croton, and Sigesbeckia, have demonstrated significant therapeutic potential. Their biological activities are diverse, with the most prominent being anticancer, anti-inflammatory, and antibacterial effects.[1]

Anticancer Activity

A substantial body of research highlights the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against a multitude of cancer cell lines.[1] Compounds like oridonin (B1677485) and eriocalyxin B are particularly well-studied for their ability to induce cell cycle arrest and apoptosis, and to inhibit cancer cell proliferation, invasion, and angiogenesis.[2][3]

Anti-inflammatory Activity

Several ent-kaurane diterpenoids exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators. A common mechanism is the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] This is often achieved through the inhibition of inducible nitric oxide synthase (iNOS) expression and the modulation of the NF-κB signaling pathway.[4][6]

Antibacterial Activity

Certain ent-kaurane diterpenoids have shown promising activity against pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[7][8] These compounds can disrupt bacterial cell wall and membrane integrity and inhibit biofilm formation.[8]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of representative ent-kaurane diterpenoids.

Table 1: Anticancer Activity of ent-Kaurane Diterpenoids (IC₅₀ values in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
OridoninAGS (gastric)5.995 (24h), 2.627 (48h)[9]
HGC-27 (gastric)14.61 (24h), 9.266 (48h)[9]
MGC803 (gastric)15.45 (24h), 11.06 (48h)[9]
L929 (fibrosarcoma)~40-80 (24h)[10]
TE-8 (esophageal)3.00 (72h)[11]
TE-2 (esophageal)6.86 (72h)[11]
Eriocalyxin BBEL-7402 (hepatoma)0.50[3]
K562 (leukemia)0.95[3]
Glaucocalyxin AHL-60 (leukemia)6.15 (24h)[2]
SMMC-7721 (hepatoma)5.58 (48h)[2]
HepG2 (hepatoma)8.22 (48h)[2]
Jungermannenone APC3 (prostate)1.34[2]
A549 (lung)8.64[2]
AdenanthinHepG2 (hepatoma)2.31 (48h)[2]
Annoglabasin HLU-1, MCF-7, SK-Mel2, KB3.7 - 4.6[12]
Isowikstroemins A-DVarious0.9 - 7.0[13]
Glutinosasin DSW480 (colon)2.33

Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids (IC₅₀ values for NO Inhibition in µM)

CompoundCell LineIC₅₀ (µM)Reference
Xerophilusin ARAW 264.70.60
Xerophilusin BRAW 264.70.23[4]
Longikaurin BRAW 264.70.44[4]
Xerophilusin FRAW 264.70.67[4]
Kaurenoic AcidRAW 264.751.73[14]
Wallkaurane ARAW 264.74.21[5]
Isodon serra compound 1BV-215.6
Isodon serra compound 9BV-27.3[15]
Gochnatia decora compoundsRAW 264.70.042 - 8.22[16]
Croton tonkinensis compoundsRAW 264.70.07 - 0.42[6]

Table 3: Antibacterial Activity of ent-Kaurane Diterpenoids (MIC values in µg/mL)

CompoundBacterial StrainMIC (µg/mL)Reference
Sigesbeckin AMRSA64[7]
Sigesbeckin A analogue (5)MRSA64[7]
Sigesbeckin AVRE64[7]
Sigesbeckin A analogue (5)VRE64[7]
16β-hydro-ent-kauran-17,19-dioic acidMRSA120[8]
17,18-dihydroxy-ent-kauran-19-oic acidMRSA250[8]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of ent-kaurane diterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ent-kaurane diterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the ent-kaurane diterpenoid for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for another 24 hours.

  • Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix equal volumes of the collected supernatant and the Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Antibacterial Assessment: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol should follow CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a serial two-fold dilution of the ent-kaurane diterpenoid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the positive control.

Signaling Pathways and Mechanisms of Action

ent-Kaurane diterpenoids exert their biological effects by modulating various intracellular signaling pathways.

Anticancer Signaling Pathways

Oridonin, a well-studied ent-kaurane diterpenoid, induces apoptosis through multiple pathways. It can activate the intrinsic mitochondrial pathway by altering the Bax/Bcl-2 ratio, leading to cytochrome c release and subsequent activation of caspase-9 and caspase-3.[17][18] Additionally, oridonin has been shown to activate the JNK and p38 MAPK pathways while inhibiting the pro-survival PI3K/Akt pathway.[19]

Oridonin_Apoptosis_Pathway Oridonin Oridonin PI3K_Akt PI3K/Akt Pathway Oridonin->PI3K_Akt Inhibits JNK_p38 JNK/p38 MAPK Pathway Oridonin->JNK_p38 Activates Bcl2 Bcl-2 Oridonin->Bcl2 Downregulates Bax Bax Oridonin->Bax Upregulates PI3K_Akt->Bcl2 Activates Apoptosis Apoptosis JNK_p38->Apoptosis Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Oridonin-induced apoptosis signaling pathway.
Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many ent-kaurane diterpenoids are mediated by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS and COX-2. ent-Kauranes can inhibit this process by preventing IκB degradation and subsequent NF-κB nuclear translocation.[4][6]

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Cytoplasm) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Nucleus) IkB_NFkB->NFkB_nuc IκB Degradation & NF-κB Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) NFkB_nuc->Genes Induces Transcription ent_Kaurane ent-Kaurane Diterpenoids ent_Kaurane->IKK Inhibits

Inhibition of the NF-κB pathway by ent-kaurane diterpenoids.

Experimental Workflow: Isolation and Purification

The general workflow for isolating ent-kaurane diterpenoids from plant sources, such as Isodon species, involves extraction followed by chromatographic separation.

Isolation_Workflow Plant_Material Dried Plant Material (e.g., Isodon leaves) Extraction Extraction (e.g., with Ethanol/Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chrom Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->Column_Chrom Subfractions Sub-fractions Column_Chrom->Subfractions HPLC Preparative HPLC (Reversed-phase or Normal-phase) Subfractions->HPLC Pure_Compounds Pure ent-Kaurane Diterpenoids HPLC->Pure_Compounds Structure_Elucidation Structural Elucidation (NMR, MS, X-ray) Pure_Compounds->Structure_Elucidation

General workflow for the isolation of ent-kaurane diterpenoids.

This guide serves as a foundational resource for professionals engaged in the study of ent-kaurane diterpenoids. The compiled data and detailed protocols are intended to facilitate further research and accelerate the translation of these promising natural products into therapeutic applications.

References

Methodological & Application

Isolating 2,6,16-Kauranetriol from Pteris cretica: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the isolation and purification of 2,6,16-Kauranetriol, a kaurane-type diterpenoid, from the plant Pteris cretica. This document is intended for researchers, scientists, and professionals in drug development interested in natural product chemistry and the therapeutic potential of diterpenoids. Kaurane (B74193) diterpenoids have garnered significant interest due to their diverse biological activities, including cytotoxic and anti-inflammatory properties.

Introduction

This compound is a tetracyclic diterpenoid belonging to the kaurane family. Its natural source has been identified as the medicinal herb Pteris cretica[1]. The isolation of this and similar compounds from complex plant matrices presents a significant challenge, requiring a multi-step process of extraction, fractionation, and purification. This guide outlines a detailed methodology based on established protocols for the isolation of kaurane diterpenoids from Pteris species.

Data Summary

Plant MaterialInitial Dry Weight (kg)Extraction SolventResidue after Concentration (g)Petroleum Ether Fraction (g)Dichloromethane (B109758) Fraction (g)Ethyl Acetate (B1210297) Fraction (g)n-Butanol Fraction (g)
Aerial parts of Pteris cretica570% (v/v) aqueous ethanol (B145695)80381108154132

Experimental Protocols

This section details the step-by-step procedure for the isolation of this compound from the aerial parts of Pteris cretica.

1. Plant Material Collection and Preparation:

  • Collect fresh aerial parts of Pteris cretica.

  • Thoroughly wash the plant material with distilled water to remove any debris.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (5 kg) in 70% aqueous ethanol (approximately 60 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through a fine cloth or filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue (approximately 803 g)[2].

3. Fractionation:

  • Suspend the crude residue in distilled water and sequentially partition with solvents of increasing polarity: petroleum ether, dichloromethane, ethyl acetate, and n-butanol[2].

  • Separate the layers using a separatory funnel and concentrate each fraction using a rotary evaporator to yield the respective fractions[2]. Based on the polarity of kaurane diterpenoids, the target compound is expected to be in the dichloromethane and ethyl acetate fractions.

4. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the dichloromethane and ethyl acetate fractions to column chromatography on silica gel (200-300 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Pool fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing the target compound by size exclusion chromatography on a Sephadex LH-20 column using methanol (B129727) as the eluent. This step helps in removing pigments and other macromolecular impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Perform final purification of the enriched fractions by preparative HPLC on a C18 reversed-phase column.

    • Use a gradient of methanol and water as the mobile phase.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC.

5. Structure Elucidation:

  • Elucidate the structure of the purified compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS), and compare the data with published values for this compound.

Visualizations

Isolation Workflow Diagram

Isolation_Workflow Plant Dried & Powdered Pteris cretica Extraction 70% Ethanol Extraction Plant->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Ethanol Extract Concentration1->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, CH2Cl2, EtOAc, n-BuOH) Crude_Extract->Partitioning Fractions Dichloromethane & Ethyl Acetate Fractions Partitioning->Fractions Silica_Gel Silica Gel Column Chromatography Fractions->Silica_Gel Enriched_Fractions Enriched Fractions Silica_Gel->Enriched_Fractions Sephadex Sephadex LH-20 Chromatography Enriched_Fractions->Sephadex Purified_Fractions Further Purified Fractions Sephadex->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Isolated_Compound Pure this compound Prep_HPLC->Isolated_Compound

Caption: Workflow for the isolation of this compound.

Hypothetical Anti-inflammatory Signaling Pathway

Based on the known activities of similar kaurane diterpenoids, this compound may exert anti-inflammatory effects through the modulation of key signaling pathways.

Signaling_Pathway Kauranetriol This compound NFkB NF-κB Pathway Kauranetriol->NFkB Inhibition LXR LXRα/β Activation Kauranetriol->LXR Activation Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines iNOS iNOS Expression NFkB->iNOS Inflammation Inflammation Cytokines->Inflammation NO Nitric Oxide (NO) Production iNOS->NO NO->Inflammation Anti_inflammatory Anti-inflammatory Response LXR->Anti_inflammatory Anti_inflammatory->Inflammation Inhibition

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,6,16-Kauranetriol, a diterpene compound, in a variety of anti-inflammatory assays. The protocols outlined below are based on established methodologies for assessing the anti-inflammatory properties of natural products, particularly other diterpenes with similar structures.

Introduction to this compound and its Therapeutic Potential

Diterpenes, a class of chemical compounds composed of four isoprene (B109036) units, are widely recognized for their diverse biological activities, including anti-inflammatory effects.[1] Many diterpenoids have demonstrated the ability to modulate inflammatory pathways, making them promising candidates for the development of new therapeutic agents.[2] While specific data on this compound is emerging, its structural similarity to other kaurane (B74193) diterpenes, such as kaurenol, suggests a potential to mitigate inflammatory responses.[3] The anti-inflammatory activity of many diterpenes is attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the Nuclear Factor-κB (NF-κB) pathway.[1]

This document provides detailed protocols for both in vitro and in vivo assays to systematically evaluate the anti-inflammatory efficacy of this compound.

In Vitro Anti-inflammatory Assays

In vitro assays are fundamental for the initial screening and mechanistic elucidation of a compound's anti-inflammatory properties.[4] These assays provide a controlled environment to study the direct effects of this compound on cellular responses to inflammatory stimuli.

Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of this compound to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[5]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.[5]

    • Mix 50 µL of supernatant with 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade.[6] This assay determines the effect of this compound on the secretion of these cytokines from LPS-stimulated macrophages.

Experimental Protocol:

  • Follow steps 1-5 from the NO production assay protocol.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition by this compound.

Principle: Cyclooxygenase-2 (COX-2) and iNOS are key pro-inflammatory enzymes.[7] Western blotting can be used to assess whether this compound inhibits the expression of these proteins in LPS-stimulated macrophages.

Experimental Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described previously.

  • Protein Extraction: After treatment, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Data Presentation: In Vitro Assays

AssayParameter MeasuredThis compound Concentration% Inhibition (Mean ± SD)
Nitric Oxide Production Nitrite Concentration1 µMData
5 µMData
10 µMData
25 µMData
50 µMData
Cytokine Secretion TNF-α Levels10 µMData
50 µMData
IL-6 Levels10 µMData
50 µMData
Protein Expression COX-2 Expression50 µMData
iNOS Expression50 µMData

Note: "Data" represents placeholder for experimental results.

In Vivo Anti-inflammatory Assay

In vivo models are crucial for evaluating the systemic anti-inflammatory effects of a compound in a whole organism.

Principle: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[7] The subcutaneous injection of carrageenan into the paw induces a biphasic inflammatory response, and the reduction in paw volume is a measure of anti-inflammatory activity.

Experimental Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice (180-220 g).

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline)

    • This compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = (1 - (Vt - V₀)treated / (Vt - V₀)control) x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.

Data Presentation: In Vivo Assay

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema at 3h
Vehicle Control -Data0%
This compound 10DataData
25DataData
50DataData
Indomethacin 10DataData

Note: "Data" represents placeholder for experimental results.

Visualizing Mechanisms and Workflows

The anti-inflammatory effects of many diterpenes are mediated through the inhibition of the NF-κB signaling pathway.[1] The following diagram illustrates the proposed mechanism.

Caption: Proposed NF-κB inhibitory pathway of this compound.

The following diagram outlines the logical flow of the in vitro experiments.

G cluster_assays Endpoint Assays start Start: RAW 264.7 Macrophage Culture treatment Pre-treat with this compound start->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation griess Griess Assay for NO incubation->griess elisa ELISA for TNF-α & IL-6 incubation->elisa western Western Blot for COX-2 & iNOS incubation->western data_analysis Data Analysis & Interpretation griess->data_analysis elisa->data_analysis western->data_analysis conclusion Conclusion on In Vitro Efficacy data_analysis->conclusion

Caption: Workflow for in vitro anti-inflammatory screening.

This diagram illustrates the steps involved in the in vivo paw edema assay.

G start Animal Acclimatization & Grouping drug_admin Administer Vehicle, Kauranetriol, or Indomethacin start->drug_admin wait Wait 1 hour drug_admin->wait carrageenan Inject Carrageenan (0.1 mL, 1%) into Paw wait->carrageenan measure Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) carrageenan->measure analysis Calculate % Edema Inhibition measure->analysis end Evaluate In Vivo Anti-inflammatory Activity analysis->end

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

References

Experimental Design for In Vivo Studies with 2,6,16-Kauranetriol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol is a member of the kaurane (B74193) diterpenoid class of natural products. Diterpenoids derived from the kaurane skeleton have demonstrated a wide range of potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document provides a comprehensive guide for the in vivo investigation of this compound, outlining a tiered experimental approach from preliminary toxicity assessment to specific efficacy studies. The protocols provided are based on established methodologies for evaluating the therapeutic potential of novel natural products.

Given that this compound is a novel or less-studied compound, a systematic evaluation is crucial to determine its pharmacological profile. The proposed experimental workflow is designed to efficiently screen for its most prominent biological activities in vivo.

I. Preliminary In Vivo Toxicity Assessment

Before initiating efficacy studies, it is imperative to establish the safety profile of this compound. An acute toxicity study is the first step to determine the dose range for subsequent experiments.

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425.

Objective: To determine the acute oral lethal dose (LD50) of this compound in a stepwise manner.

Animals: Female Swiss albino mice (6-8 weeks old, 20-25 g).

Methodology:

  • House the animals in standard laboratory conditions with free access to food and water. Acclimatize the animals for at least one week before the experiment.

  • Fast the mice overnight (with access to water) before dosing.

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or a mixture of saline and a solubilizing agent like DMSO, ensuring the final DMSO concentration is non-toxic).

  • Administer a single oral dose of this compound to one mouse at the starting dose level (e.g., 175 mg/kg).

  • Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • If the animal survives, the next animal receives a higher dose (e.g., 550 mg/kg). If the animal dies, the next animal receives a lower dose (e.g., 55 mg/kg).

  • The dosing of subsequent animals is adjusted up or down depending on the outcome of the previously dosed animal.

  • Continue the procedure until the stopping criteria are met (e.g., four animals have been dosed and the dose-response relationship is clear).

  • At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy.

Data Presentation:

Animal No. Dose (mg/kg) Outcome (Survival/Death) Time of Death Observed Toxic Signs
1175SurvivalN/ANo observable signs
2550SurvivalN/AMild lethargy
32000Death6 hoursSevere lethargy, ataxia
4550SurvivalN/AMild lethargy

Experimental Workflow for Acute Toxicity Testing

G start Start acclimatize Acclimatize Animals (1 week) start->acclimatize fasting Overnight Fasting acclimatize->fasting dosing Administer Single Oral Dose of this compound fasting->dosing observation Observe for 14 Days (Toxicity Signs, Mortality) dosing->observation outcome Outcome? observation->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Survival decrease_dose Decrease Dose for Next Animal outcome->decrease_dose Death stop Stopping Criteria Met? increase_dose->stop decrease_dose->stop stop->dosing No necropsy Gross Necropsy stop->necropsy Yes end End necropsy->end

Caption: Workflow for acute oral toxicity testing of this compound.

II. In Vivo Efficacy Screening

Based on the known activities of kaurane diterpenoids, the following efficacy studies are recommended.[2][3][4] The doses for these studies should be selected based on the results of the acute toxicity study (typically 1/10th, 1/20th, and 1/40th of the LD50, or the maximum tolerated dose).

A. Anti-inflammatory and Analgesic Activity

Kaurane diterpenoids frequently exhibit anti-inflammatory and analgesic properties.[5][6][7]

This is a classic model of acute inflammation.

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Animals: Male Wistar rats (150-180 g).

Methodology:

  • Divide the animals into four groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% CMC, p.o.)

    • Group II: Positive control (e.g., Indomethacin 10 mg/kg, p.o.)

    • Group III: this compound (low dose, p.o.)

    • Group IV: this compound (high dose, p.o.)

  • Administer the respective treatments orally.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group.

Data Presentation:

Group Treatment Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h % Inhibition of Edema
IVehicle-0.85 ± 0.05-
IIIndomethacin100.32 ± 0.0362.35
IIICompound X500.65 ± 0.0423.53
IVCompound X1000.48 ± 0.0343.53
p < 0.05 compared to the vehicle control group.

This model is used to screen for peripheral analgesic activity.

Objective: To assess the analgesic effect of this compound.

Animals: Swiss albino mice (20-25 g).

Methodology:

  • Divide the animals into four groups (n=6 per group) as described in Protocol 2.

  • Administer the treatments orally.

  • Thirty minutes after treatment, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.

  • Calculate the percentage inhibition of writhing for each group.

Data Presentation:

Group Treatment Dose (mg/kg) Mean Number of Writhes % Inhibition of Writhing
IVehicle-45.2 ± 3.1-
IIAspirin10015.8 ± 2.565.04
IIICompound X5030.5 ± 2.832.52
IVCompound X10022.1 ± 2.251.11
p < 0.05 compared to the vehicle control group.

Potential Signaling Pathway for Anti-inflammatory Action

G LPS Inflammatory Stimulus (e.g., LPS, Carrageenan) TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines COX2 COX-2 NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins CompoundX This compound CompoundX->NFkB Inhibition CompoundX->COX2 Inhibition G start Start cell_culture Cancer Cell Culture start->cell_culture injection Subcutaneous Injection of Cancer Cells into Nude Mice cell_culture->injection tumor_growth Allow Tumor Growth to 100-150 mm³ injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (e.g., 21 days) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring end_study End of Study monitoring->end_study euthanasia Euthanasia and Tumor Excision end_study->euthanasia analysis Tumor Weight Measurement and Histological Analysis euthanasia->analysis end End analysis->end

References

Application of 2,6,16-Kauranetriol in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the exploration of novel antimicrobial agents. Kaurane (B74193) diterpenes, a class of natural products, have demonstrated promising antimicrobial activities against a range of clinically relevant microorganisms. While specific research on 2,6,16-Kauranetriol is limited in the available literature, the data from structurally related kaurane diterpenoids provide a strong rationale for its investigation as a potential antimicrobial candidate. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2]

The antimicrobial mechanism of action for kaurane diterpenes is thought to involve the disruption of bacterial cell integrity.[2] Studies on related compounds suggest that they can compromise the cell wall and membrane structures, leading to bacterial cell death.[2] Furthermore, some kaurane diterpenoids have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics and the host immune system.[2] The potential for these compounds to not only directly kill planktonic bacteria but also to disrupt biofilms makes them particularly attractive for further research and development.

This document provides a summary of the antimicrobial activity of various kaurane diterpenes to serve as a reference for investigating this compound. It also includes detailed protocols for the evaluation of its antimicrobial properties.

Data Presentation: Antimicrobial Activity of Kaurane Diterpenes

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various kaurane diterpenes against a selection of microbial strains, as reported in the literature. This data provides a baseline for the expected potency of this class of compounds.

Table 1: Antimicrobial Activity of Kaurane Diterpenes against Oral Pathogens

CompoundMicroorganismMIC (µg/mL)Reference
ent-kaur-16(17)-en-19-oic acidStreptococcus sobrinus10[3][4]
ent-kaur-16(17)-en-19-oic acidStreptococcus mutans10[3][4]
ent-kaur-16(17)-en-19-oic acidStreptococcus mitis10[3][4]
ent-kaur-16(17)-en-19-oic acidStreptococcus sanguinis10[3][4]
ent-kaur-16(17)-en-19-oic acidLactobacillus casei10[3][4]
ent-kaur-16(17)-en-19-oic acidStreptococcus salivarius100[3][4]
ent-kaur-16(17)-en-19-oic acidEnterococcus faecalis200[3][4]

Table 2: Antimicrobial Activity of ent-Kaurane Diterpenes against Resistant Bacteria

CompoundMicroorganismMIC (µg/mL)Reference
Sigesbeckin AMRSA64[1]
Sigesbeckin AVRE64[1]
Compound 5 (from S. orientalis)MRSA64[1]
Compound 5 (from S. orientalis)VRE64[1]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the antimicrobial potential of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (this compound) stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive, gentamicin (B1671437) for Gram-negative)

  • Negative control (broth only)

  • Resazurin (B115843) solution (optional, for viability indication)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the broth medium across the wells of the 96-well plate. The concentration range should be broad enough to determine the MIC.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria only).

  • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

Agar (B569324) Well Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Test compound (this compound) solution

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Positive control antibiotic

  • Solvent control (the solvent used to dissolve the test compound)

Procedure:

  • Uniformly spread a standardized inoculum of the test microorganism onto the surface of the agar plate using a sterile cotton swab.

  • Allow the plate to dry for a few minutes.

  • Create wells in the agar using a sterile cork borer.

  • Add a fixed volume of the this compound solution to a well.

  • Add the positive control antibiotic and the solvent control to separate wells.

  • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Biofilm Inhibition Assay

This protocol evaluates the ability of a compound to prevent the formation of biofilms.

Materials:

  • Test compound (this compound)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium that supports biofilm formation (e.g., Tryptic Soy Broth with glucose)

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%)

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in the wells of the microtiter plate.

  • Add the bacterial inoculum to each well. Include a control well with bacteria and medium only.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without agitation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Add crystal violet solution to each well and incubate at room temperature for 15-20 minutes to stain the adherent biofilm.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with ethanol or acetic acid.

  • Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_characterization Further Characterization cluster_moa Mechanism of Action Studies start Test Compound (this compound) mic MIC Determination (Broth Microdilution) start->mic diffusion Agar Well/Disk Diffusion start->diffusion mbc MBC Determination mic->mbc time_kill Time-Kill Kinetics mic->time_kill biofilm Biofilm Inhibition Assay mic->biofilm membrane Membrane Permeability Assay mbc->membrane time_kill->membrane nucleic_acid Nucleic Acid Synthesis Inhibition membrane->nucleic_acid protein Protein Synthesis Inhibition nucleic_acid->protein

Caption: Experimental workflow for antimicrobial assessment.

mechanism_of_action compound Kaurane Diterpene (e.g., this compound) bacterial_cell Bacterial Cell compound->bacterial_cell Interaction cell_wall Cell Wall Disruption bacterial_cell->cell_wall cell_membrane Cell Membrane Permeabilization bacterial_cell->cell_membrane cell_death Bacterial Cell Death cell_wall->cell_death ion_leakage Ion Leakage cell_membrane->ion_leakage atp_depletion ATP Depletion cell_membrane->atp_depletion ion_leakage->cell_death atp_depletion->cell_death

Caption: Postulated mechanism of antimicrobial action.

signaling_pathway cluster_pathway Hypothetical Target Pathway: Quorum Sensing compound Antimicrobial Agent (e.g., Kaurane Diterpene) receptor Signal Receptor compound->receptor Inhibition cascade Signaling Cascade receptor->cascade Activation virulence Virulence Factor Expression cascade->virulence biofilm_formation Biofilm Formation cascade->biofilm_formation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,6,16-Kauranetriol during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a kaurane (B74193) diterpenoid, a class of natural products with potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Like many hydrophobic compounds, it can exhibit poor aqueous solubility, leading to challenges in preparing homogenous solutions for in vitro assays, which can affect the accuracy and reproducibility of experimental results.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Based on available data for this compound and related kaurane diterpenes, the following organic solvents are recommended for preparing stock solutions:

For cell-based assays, DMSO is the most commonly used solvent. However, it is crucial to keep the final concentration in the cell culture medium low (ideally ≤0.1%) to avoid cytotoxicity.

Q3: Can this compound be dissolved directly in aqueous solutions or cell culture media?

A3: While some studies suggest that a high percentage of ent-kaurane diterpenoids are water-soluble, direct dissolution of this compound in aqueous buffers or cell culture media is often challenging and may lead to precipitation. It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.

Q4: My this compound precipitated out of solution after dilution in my cell culture medium. What should I do?

A4: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this problem. Key strategies include preparing a high-concentration stock, using a serial dilution method, and pre-warming the cell culture medium.

Troubleshooting Guide: Resolving this compound Precipitation

Issue: this compound precipitates upon addition to the aqueous cell culture medium.

This guide provides a systematic approach to troubleshoot and overcome this common solubility issue.

Step 1: Optimize Stock Solution Preparation
  • High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Ensure Complete Dissolution: Vortex the stock solution thoroughly. If needed, use a brief sonication or gentle warming (37°C) to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particles.

Step 2: Refine the Dilution Protocol
  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium.

  • Gradual Addition: Add the concentrated stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This gradual process can prevent the compound from "crashing out" of the solution.

Step 3: Consider Alternative Solubilization Techniques

If precipitation persists, consider these advanced methods:

  • Co-solvents: The use of a co-solvent system can enhance solubility. Consider preparing your stock solution in a mixture of DMSO and another biocompatible solvent like polyethylene (B3416737) glycol 400 (PEG400) or ethanol.

  • Formulation with Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations in the final culture medium to help maintain the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. This involves preparing a complex of this compound and a suitable cyclodextrin (B1172386) (e.g., HP-β-CD) before adding it to the cell culture medium.

Quantitative Solubility Data

SolventTemperature (°C)Experimentally Determined Solubility (mg/mL)Experimentally Determined Solubility (mM)Observations
DMSO25
Ethanol25
PBS (pH 7.4)25
Cell Culture Medium37

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 322.49 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weigh out 3.22 mg of this compound into a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Once fully dissolved, the 10 mM stock solution is ready for use or can be aliquoted and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution of this compound for In Vitro Assays

Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Intermediate Dilution: Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. This results in a 1 mM solution in 10% DMSO.

  • Final Working Solution: Prepare a 1:100 final dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium. This yields a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Gently mix the final working solution by pipetting up and down or by gentle inversion.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_stock Stock Solution Preparation cluster_dilution Serial Dilution for Cell Culture cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock intermediate Prepare Intermediate Dilution (e.g., 1 mM) stock->intermediate 1:10 Dilution prewarm_medium Pre-warm Cell Culture Medium (37°C) prewarm_medium->intermediate final Prepare Final Working Solution (e.g., 10 µM) intermediate->final add_to_cells Add to Cells final->add_to_cells final->add_to_cells Final DMSO ≤ 0.1% precipitation Precipitation Observed? add_to_cells->precipitation cosolvent Use Co-solvents (e.g., PEG400) precipitation->cosolvent Yes surfactant Add Surfactants (e.g., Tween® 80) precipitation->surfactant Yes cyclodextrin Use Cyclodextrins precipitation->cyclodextrin Yes G cluster_extracellular Extracellular cluster_intracellular Intracellular kauranetriol This compound ros ↑ Reactive Oxygen Species (ROS) kauranetriol->ros Induces mkk4 MKK4 ros->mkk4 Activates jnk JNK mkk4->jnk Phosphorylates & Activates cjun c-Jun jnk->cjun Phosphorylates & Activates gr Glucocorticoid Receptor (GR) jnk->gr Phosphorylates apoptosis Apoptosis cjun->apoptosis Promotes gr_p Phosphorylated GR gr->gr_p gene_expression Repression of Target Genes (e.g., Melanophilin) gr_p->gene_expression Leads to

References

How to increase the stability of 2,6,16-Kauranetriol solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on increasing the stability of 2,6,16-Kauranetriol solutions for researchers, scientists, and drug development professionals. The following information is based on general principles of diterpenoid chemistry and pharmaceutical best practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade this compound in solution?

A1: The stability of this compound, a diterpenoid with multiple hydroxyl groups, can be influenced by several factors. The most common causes of degradation are:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. For many drugs, a pH between 4 and 8 is ideal for stability.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][3]

  • Light: Exposure to UV or visible light can induce photolytic degradation in sensitive compounds.[2][3]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[3]

  • Hydrolysis: As a molecule with ester or amide bonds, it can be susceptible to hydrolysis, especially in aqueous solutions.[3]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO (Dimethyl sulfoxide), and Acetone.[4] The choice of solvent will depend on the specific experimental requirements.

Q3: How should stock solutions of this compound be stored?

A3: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store aliquots in tightly sealed vials at -20°C for short-term storage (up to two weeks).[4] For long-term storage, -80°C is recommended. The solid compound should be stored in a refrigerator at 2-8°C.[5]

  • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Inert Atmosphere: For solutions in solvents prone to peroxide formation (e.g., some ethers), or if the compound is particularly sensitive to oxidation, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the solution upon storage. The solution may be supersaturated, or the storage temperature may be too low for the solvent used.Gently warm the solution to redissolve the precipitate. If the problem persists, consider preparing a more dilute stock solution or using a different solvent system.
Loss of biological activity or inconsistent experimental results. The compound may be degrading in the solution.Review the storage conditions (temperature, light exposure). Perform a stability study to determine the rate of degradation under your experimental conditions. Consider adding stabilizers.
Discoloration of the solution. This may indicate oxidative or photolytic degradation.Protect the solution from light and oxygen. Prepare fresh solutions before use.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in a Selected Solvent

Objective: To determine the stability of this compound in a specific solvent under various storage conditions.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO)

  • HPLC-grade solvents for analysis

  • Amber and clear glass vials with screw caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV or MS)

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mM.

  • Aliquoting: Dispense the stock solution into multiple amber and clear vials.

  • Storage Conditions: Store the vials under different conditions:

    • -20°C (in both amber and clear vials)

    • 4°C (in both amber and clear vials)

    • Room temperature (approximately 25°C, in both amber and clear vials)

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Sample Analysis: At each time point, dilute an aliquot of the stored solution to a suitable concentration for HPLC analysis.

  • Data Analysis: Quantify the peak area of this compound at each time point and compare it to the initial (time 0) peak area to determine the percentage of degradation.

Quantitative Data Summary (Illustrative Example)

The following table provides an example of how to present the stability data obtained from the protocol above.

Storage ConditionSolventInitial Concentration (mM)% Remaining after 48h% Remaining after 1 week
Room Temp, Clear VialDMSO1085.265.7
Room Temp, Amber VialDMSO1095.188.3
4°C, Amber VialDMSO1099.297.5
-20°C, Amber VialDMSO10>99.999.8

Visualizations

Hypothetical Degradation Pathway

A This compound B Oxidized Intermediate A->B Oxidation (O2) C Hydrolyzed Product A->C Hydrolysis (H2O, pH) D Further Degradation Products B->D C->D

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Stability Testing

cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Aliquot into Vials prep2->prep3 store1 -20°C prep3->store1 store2 4°C prep3->store2 store3 Room Temperature prep3->store3 analysis1 Sample at Time Points store1->analysis1 store2->analysis1 store3->analysis1 analysis2 HPLC Analysis analysis1->analysis2 analysis3 Quantify Degradation analysis2->analysis3

Caption: Workflow for assessing the stability of this compound solutions.

Logical Relationship of Stability Factors

center Solution Stability temp Temperature center->temp light Light Exposure center->light ph pH of Solution center->ph oxygen Oxygen Presence center->oxygen solvent Solvent Choice center->solvent

Caption: Key factors influencing the stability of this compound solutions.

References

Technical Support Center: Troubleshooting Bioassays with Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in bioassays involving kaurane (B74193) diterpenoids. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for inconsistent IC50 values in cytotoxicity assays with kauranes?

A1: Inconsistent IC50 values for kaurane diterpenoids across experiments can stem from several factors:

  • Compound Solubility: Kauranes often exhibit poor aqueous solubility. If not fully dissolved, the compound can precipitate in the culture medium, leading to variable concentrations and inaccurate results. It is crucial to ensure complete dissolution in a suitable solvent like DMSO before preparing serial dilutions and to visually inspect stock solutions for any precipitation.[1]

  • Cell Density: The number of cells seeded can significantly impact the apparent IC50 value. A consistent seeding protocol and a uniform cell monolayer are essential for reproducible results.[1]

  • Incubation Time: The cytotoxic effects of kauranes are time-dependent. Ensure you are using a consistent and appropriate incubation time (e.g., 24, 48, or 72 hours) for your specific cell line and compound.[1]

  • Assay Interference: The kaurane itself may interfere with the assay reagents. For example, some compounds can directly reduce MTT reagent, leading to false results. Running a cell-free control with the compound and assay reagents is recommended to check for direct interactions.[1]

Q2: I'm observing high cytotoxicity in my non-cancerous control cell line. Is this a known off-target effect of kauranes?

A2: Yes, observing cytotoxicity in non-cancerous cell lines can be an off-target effect of some kaurane diterpenoids. While many kauranes show selectivity for cancer cells, the presence of reactive functional groups, such as the exo-methylene cyclopentanone (B42830) system, can lead to off-target interactions.[1] It is important to establish a therapeutic window by performing dose-response experiments on both cancerous and non-cancerous cell lines to determine the selectivity of the compound.[1]

Q3: My kaurane diterpenoid is not inducing apoptosis as expected. What could be the reason?

A3: Several factors could explain the lack of expected apoptotic activity:

  • Alternative Cell Death Mechanisms: The specific kaurane you are using might induce other forms of cell death, such as autophagy or ferroptosis, instead of apoptosis.[1]

  • Cell Line Resistance: The cell line you are using may be resistant to apoptosis induction through the specific pathway targeted by your compound.

  • Chemical Structure: The pro-apoptotic activity of many kauranes is linked to the presence of an α,β-unsaturated ketone moiety (enone group), which can act as a Michael acceptor.[1][2] Kauranes lacking this group may not induce apoptosis and could even have protective effects.[1]

  • Concentration and Time: The concentration of the compound and the incubation time are critical. A full dose-response and time-course experiment should be conducted to identify the optimal conditions for inducing apoptosis.[1]

Q4: Why am I observing a bell-shaped dose-response curve in my bioassay?

A4: A bell-shaped or non-monotonic dose-response curve, where the biological effect decreases at higher concentrations, can be caused by several factors when working with kauranes:

  • Compound Precipitation: At higher concentrations, poor solubility can lead to compound precipitation, reducing its effective concentration in the medium and thus decreasing the observed effect.

  • Cellular Efflux: Cells may activate efflux pumps at higher compound concentrations, actively removing it and reducing its intracellular concentration.

  • Receptor Antagonism: At high concentrations, the compound might start to antagonize the very receptor or pathway it activates at lower concentrations.

  • Off-Target Effects: High concentrations can lead to off-target effects that counteract the primary activity being measured.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed

If your kaurane diterpenoid is showing lower than expected or no activity in a bioassay, consider the following troubleshooting steps.

Troubleshooting: Low or No Bioactivity Start Low or No Bioactivity Observed Solubility Check Compound Solubility - Visually inspect for precipitation - Use appropriate solvent (e.g., DMSO) - Consider solubility-enhancing formulations Start->Solubility Concentration Verify Compound Concentration - Check stock solution calculations - Prepare fresh dilutions - Confirm compound purity and integrity Solubility->Concentration If soluble CellLine Assess Cell Line Responsiveness - Use a positive control for the pathway - Test on a panel of different cell lines - Check literature for cell line sensitivity Concentration->CellLine If concentration is correct Assay Evaluate Assay Conditions - Optimize incubation time - Check for assay interference (cell-free control) - Ensure reagent stability and proper preparation CellLine->Assay If cell line is appropriate Mechanism Consider Mechanism of Action - Is the expected pathway active in your cell line? - Could the compound have an alternative mechanism? Assay->Mechanism If assay is robust End Resolved/Understood Mechanism->End

Caption: Troubleshooting workflow for low or no bioactivity.

Issue 2: High Variability Between Replicates

High variability in your results can mask the true effect of the kaurane. Follow these steps to improve consistency.

Troubleshooting: High Variability Start High Variability Between Replicates Pipetting Review Pipetting Technique - Calibrate pipettes regularly - Ensure consistent and slow dispensing - Avoid introducing air bubbles Start->Pipetting CellSeeding Standardize Cell Seeding - Ensure a homogenous cell suspension - Seed cells evenly across the plate - Avoid 'edge effects' by not using outer wells Pipetting->CellSeeding If technique is consistent ReagentMixing Ensure Proper Reagent Mixing - Gently tap or swirl the plate after adding reagents - Ensure complete dissolution of compounds CellSeeding->ReagentMixing If seeding is uniform Incubation Check Incubation Conditions - Verify uniform temperature and CO2 levels - Ensure proper humidity to prevent evaporation ReagentMixing->Incubation If mixing is thorough End Improved Consistency Incubation->End

Caption: Troubleshooting workflow for high variability.

Data Presentation

Table 1: Cytotoxicity of Kaurane Diterpenoids in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Isowikstroemin AHL-60Leukemia1.5[3]
Isowikstroemin AA549Lung2.1[3]
Isowikstroemin AMCF-7Breast2.0[3]
Isowikstroemin BHL-60Leukemia0.9[3]
Isowikstroemin BA549Lung1.9[3]
Isowikstroemin BMCF-7Breast1.4[3]
Isowikstroemin CHL-60Leukemia3.5[3]
Isowikstroemin CA549Lung7.0[3]
Isowikstroemin CMCF-7Breast4.8[3]
Compound 3 Hep-G2Liver6.94[4]
Compound 8 Hep-G2Liver71.66[4]
Compound 23 Hep-G2Liver43.26[4]
Compound 6 HepG2Liver41.13[4]

Table 2: Anti-inflammatory Activity of Kaurane Diterpenoids

CompoundAssayCell LineIC50 (µM)Reference
Compound 1 NO Production InhibitionBV-215.6[5]
Compound 9 NO Production InhibitionBV-27.3[5]
Compound 9 NO Production InhibitionRAW 264.715.99[6]
Compound 13 NO Production InhibitionRAW 264.718.19[6]
Various DerivativesNO Production InhibitionNot Specified2 - 10[7]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of kaurane diterpenoids on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Kaurane diterpenoid stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the kaurane diterpenoid in complete medium from the stock solution.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest compound concentration, typically ≤0.5%) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate for 10-15 minutes in the dark to ensure complete solubilization.[8]

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.[8]

MTT Cytotoxicity Assay Workflow Start Start Seed Seed cells in 96-well plate (5,000-10,000 cells/well) Start->Seed Incubate1 Incubate for 24h at 37°C, 5% CO2 Seed->Incubate1 Treat Treat cells with kaurane dilutions and controls Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add 10 µL of 5 mg/mL MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Remove medium, add 100 µL DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read End End Read->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages

This protocol describes the measurement of nitric oxide production by RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) and treated with kaurane diterpenoids, using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • LPS (from E. coli)

  • Kaurane diterpenoid stock solution

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the kaurane diterpenoid for 1-2 hours.

    • Stimulate the cells with 1 µg/mL LPS.

    • Include controls: untreated cells, cells treated with LPS only, and cells treated with the compound only.

    • Incubate for 24 hours.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading:

    • Measure the absorbance at 540 nm within 30 minutes.

    • Calculate the nitrite concentration in the samples using the standard curve.

Mandatory Visualization

NF-κB Signaling Pathway Inhibition by Kauranes

Many kaurane diterpenoids exert their anti-inflammatory and cytotoxic effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and a potential point of inhibition by kauranes.

NF-κB Signaling Pathway Inhibition by Kauranes cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Kaurane Kaurane Diterpenoid Kaurane->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription initiates

References

Technical Support Center: Optimization of HPLC Methods for Separating Kaurane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of kaurane (B74193) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of kaurane isomers challenging?

Kaurane isomers, which include diastereomers and positional isomers, often exhibit very similar physicochemical properties such as polarity, hydrophobicity, and molecular weight. This similarity leads to comparable retention times on standard HPLC columns like C18, making their separation difficult. The subtle differences in their three-dimensional structures require highly selective chromatographic conditions to achieve baseline resolution.

Q2: What are the recommended starting column chemistries for separating kaurane isomers?

While C18 columns are a common starting point in reversed-phase HPLC, alternative stationary phases often provide better selectivity for isomers. For kaurane isomers, consider the following:

  • Phenyl-Hexyl or Biphenyl Columns: These columns offer π-π interactions with the aromatic-like rings of the kaurane structure, which can enhance selectivity between isomers.

  • Pentafluorophenyl (PFP) Columns: PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, offering unique selectivity for structurally similar compounds.

  • C30 Columns: These columns are particularly effective in separating structurally related isomers due to their shape selectivity.

For chiral separations of enantiomeric kaurane isomers, a specialized chiral stationary phase (CSP) is necessary.

Q3: How does the mobile phase composition affect the separation of kaurane isomers?

The mobile phase composition is a critical factor in optimizing the separation of kaurane isomers. Key parameters to consider are:

  • Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. Acetonitrile often provides sharper peaks, while methanol can sometimes offer different selectivity. It is recommended to screen both during method development.

  • pH of the Aqueous Phase: For kaurane isomers with ionizable functional groups (e.g., carboxylic acids), the pH of the mobile phase is crucial. Adjusting the pH to be at least two units away from the pKa of the analyte can ensure a single ionic form and improve peak shape.[1][2][3] For acidic kauranes, adding a small amount of an acid like formic acid, acetic acid, or phosphoric acid to the mobile phase can suppress the ionization of silanol (B1196071) groups on the stationary phase and reduce peak tailing.[4]

  • Additives: Ion-pairing reagents or other mobile phase additives can be used to improve the separation of charged or polar kaurane isomers.

Q4: When should I use a gradient elution versus an isocratic method?

  • Isocratic elution (constant mobile phase composition) is suitable for separating a few kaurane isomers with similar retention times. It is often simpler to transfer and validate.

  • Gradient elution (varying mobile phase composition) is generally preferred for complex samples containing multiple kaurane isomers with a wide range of polarities. A shallow gradient can significantly improve the resolution of closely eluting peaks.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of kaurane isomers in a question-and-answer format.

Problem 1: Poor resolution between two or more kaurane isomer peaks.

  • Question: My chromatogram shows co-eluting or poorly resolved peaks for my kaurane isomers. What should I do first?

  • Answer:

    • Optimize the Mobile Phase:

      • Adjust the Organic Solvent Percentage: If using isocratic elution, a small decrease (1-5%) in the percentage of the organic solvent can increase retention and improve resolution. For gradient elution, try a shallower gradient.

      • Switch the Organic Solvent: If you are using acetonitrile, try methanol, and vice versa. The change in selectivity might be sufficient to resolve the isomers.

    • Change the Column Chemistry: If mobile phase optimization is insufficient, switch to a column with a different selectivity. Phenyl-hexyl or PFP columns are good alternatives to C18 for aromatic-like compounds.

    • Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

    • Decrease the Column Temperature: Lowering the temperature can sometimes enhance the separation of isomers, although it may also increase backpressure.

Problem 2: Peak tailing is observed for my kaurane isomer peaks.

  • Question: My kaurane isomer peaks are showing significant tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system.

    • Check for Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with polar functional groups on the kaurane isomers, causing tailing.

      • Solution: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol ionization.[4] Alternatively, use a column with end-capping.

    • Evaluate Mobile Phase pH: If your kaurane isomers are ionizable, a mobile phase pH close to their pKa can lead to peak tailing.

      • Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of your analytes.[1][2][3]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute your sample.

    • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

    • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can contribute to peak tailing.

      • Solution: Use tubing with a smaller internal diameter and ensure all connections are secure.

Problem 3: Retention times are shifting between injections.

  • Question: I am observing inconsistent retention times for my kaurane isomers. What could be the cause?

  • Answer: Fluctuating retention times are typically due to issues with the mobile phase, pump, or column temperature.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause.

      • Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Degas the mobile phase to prevent air bubbles.

    • Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate.

      • Solution: Inspect the pump for leaks and listen for unusual noises. Purge the pump to remove any air bubbles.

    • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can cause retention time shifts.

      • Solution: Increase the column equilibration time to ensure the column is fully returned to the initial conditions before the next injection.

    • Temperature Fluctuations: Changes in the column temperature will affect retention times.

      • Solution: Use a column oven to maintain a constant and stable temperature.

Data Presentation

Table 1: Comparison of HPLC Columns for Kaurane Isomer Separation

Column TypeStationary PhasePrimary Interaction MechanismRecommended for
C18 OctadecylsilaneHydrophobicGeneral-purpose, initial screening
Phenyl-Hexyl Phenyl-hexyl ligandsHydrophobic, π-π interactionsAromatic-like compounds, positional isomers
PFP PentafluorophenylHydrophobic, π-π, dipole-dipole, ion-exchangePolar and aromatic isomers
C30 TricontylsilaneHydrophobic, shape selectivityStructurally similar isomers

Table 2: Effect of Mobile Phase Composition on the Retention of Kaurane Diterpenes

Kaurane DiterpeneColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Reference
ent-kaurenoic acidWaters-XBridge C18 (3 mm x 50 mm, 3.5 µm)0.1% Phosphoric acid, Acetonitrile, Methanol (30:49:21 v/v/v)0.6~4.0[4]
iso-kaurenoic acidWaters-XBridge C18 (3 mm x 50 mm, 3.5 µm)0.1% Phosphoric acid, Acetonitrile, Methanol (30:49:21 v/v/v)0.6~4.4[4]
Grandiflorenic acidWaters-XBridge C18 (3 mm x 50 mm, 3.5 µm)0.1% Phosphoric acid, Acetonitrile, Methanol (30:49:21 v/v/v)0.6~3.0[4]
EnmeinNot specifiedGradient: Water (0.1% formic acid) and AcetonitrileNot specified~7.5[5]
OridoninNot specifiedGradient: Water (0.1% formic acid) and AcetonitrileNot specified~17.0[5]
PonicidinNot specifiedGradient: Water (0.1% formic acid) and AcetonitrileNot specified~19.5[5]

Experimental Protocols

Protocol 1: General Screening Method for Kaurane Isomers

This protocol provides a starting point for developing a separation method for kaurane isomers.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or as appropriate for the specific kaurane isomers.

  • Injection Volume: 10 µL.

Protocol 2: Isocratic Method for Separation of Closely Eluting Kaurane Isomers

This protocol is for optimizing the separation of isomers that are already partially resolved.

  • Column: C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A pre-mixed solution of Acetonitrile and Water (with 0.1% Phosphoric Acid). The ratio should be determined from a scouting gradient run (start with the mobile phase composition at which the isomers elute).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or as appropriate.

  • Injection Volume: 5-10 µL.

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor Resolution of Kaurane Isomers optimize_mp Optimize Mobile Phase start->optimize_mp resolution_ok Resolution Acceptable? optimize_mp->resolution_ok Check Resolution change_column Change Column Chemistry change_column->optimize_mp Re-optimize adjust_flow_temp Adjust Flow Rate / Temperature change_column->adjust_flow_temp Fine-tune adjust_flow_temp->resolution_ok Check Resolution resolution_ok->change_column No end End: Method Optimized resolution_ok->end Yes

Caption: Troubleshooting workflow for poor resolution of kaurane isomers.

Method_Development_Workflow start Start: Method Development Goal select_column Select Column (C18, Phenyl, PFP) start->select_column scouting_gradient Run Scouting Gradient (e.g., 5-95% ACN) select_column->scouting_gradient evaluate_separation Evaluate Separation scouting_gradient->evaluate_separation optimize_gradient Optimize Gradient Slope evaluate_separation->optimize_gradient Partial Separation switch_solvent Switch Organic Solvent (ACN to MeOH) evaluate_separation->switch_solvent Poor Separation fine_tune Fine-Tune Parameters (Flow Rate, Temperature) evaluate_separation->fine_tune Good Separation optimize_gradient->fine_tune switch_solvent->scouting_gradient Re-run validate_method Validate Method fine_tune->validate_method

Caption: General workflow for HPLC method development for kaurane isomers.

References

Technical Support Center: 2,6,16-Kauranetriol Cytotoxicity Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 2,6,16-Kauranetriol and other ent-kaurane diterpenoids. This resource provides troubleshooting guidance and frequently asked questions to help you mitigate cytotoxicity in normal cells and enhance the therapeutic index of this compound class in your experiments.

Disclaimer: Specific experimental data on this compound is limited. The guidance provided here is based on the known biological activities of the broader class of ent-kaurane diterpenoids and established methodologies for reducing the cytotoxicity of natural compounds.

Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments with this compound.

Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines

Possible Causes:

  • High Compound Concentration: The concentration of this compound may be in a toxic range for normal cells.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets in normal cells.

  • Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) may be contributing to cell death at the concentrations used.

Troubleshooting Steps:

  • Optimize Compound Concentration:

    • Perform a dose-response curve with a wide range of concentrations on both your cancer and normal cell lines.

    • Determine the IC50 (half-maximal inhibitory concentration) for each cell line.

    • Select a concentration for your experiments that is cytotoxic to cancer cells but has minimal effect on normal cells.

  • Solvent Control:

    • Run a vehicle-only control at the highest concentration used in your experiments to assess the toxicity of the solvent.

    • If solvent toxicity is observed, consider reducing the final solvent concentration or exploring alternative, less toxic solvents.

  • Consider a Drug Delivery System:

    • Encapsulating this compound in a nanocarrier, such as a liposome (B1194612) or polymeric nanoparticle, can help target the compound to cancer cells and reduce uptake by normal cells.[1][2]

  • Combination Therapy:

    • Investigate combining a lower, non-toxic dose of this compound with another anti-cancer agent. This may produce a synergistic effect, allowing for a reduction in the concentration of this compound needed for efficacy.[3][4][5]

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Possible Causes:

  • Compound Stability: this compound may be unstable in your experimental conditions (e.g., light, temperature, pH).

  • Cell Culture Variability: Differences in cell passage number, confluency, or media composition can affect cellular responses.

  • Assay-Related Errors: Inconsistent incubation times, reagent concentrations, or measurement techniques can lead to variability.

Troubleshooting Steps:

  • Ensure Compound Integrity:

    • Store the compound under the recommended conditions (e.g., protected from light, at a low temperature).

    • Prepare fresh stock solutions for each experiment.

  • Standardize Cell Culture Practices:

    • Use cells within a consistent and low passage number range.

    • Seed cells at a consistent density and allow them to adhere and stabilize before treatment.

    • Use the same batch of media and supplements for all related experiments.

  • Optimize and Standardize Assays:

    • Follow a detailed, written protocol for all cytotoxicity assays.

    • Ensure all reagents are properly prepared and within their expiration dates.

    • Use appropriate positive and negative controls in every experiment.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity for ent-kaurane diterpenoids like this compound?

  • Induction of Apoptosis: Many ent-kaurane diterpenoids trigger programmed cell death (apoptosis) in cancer cells.[6][7] This is often associated with the activation of caspases and changes in the expression of apoptosis-related proteins like Bax and Bcl-2.[7]

  • Redox Resetting: Some compounds in this class can disrupt the balance of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death through processes like ferroptosis.[8]

  • AMPK Pathway Activation: Certain ent-kaurane diterpenoids can activate the AMP-activated protein kinase (AMPK) pathway, which can act as a tumor suppressor.[7]

Q2: Are there any strategies to improve the therapeutic index of this compound?

A2: Yes, several strategies can be employed to improve the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose:

  • Targeted Drug Delivery: Using nanocarriers like liposomes or nanoparticles can help deliver the compound more specifically to tumor tissue, reducing exposure to healthy tissues.[1][2][9]

  • Combination Therapy: Combining this compound with other chemotherapeutic agents or natural products may allow for lower, less toxic doses of each compound to be used.[3][10][11]

  • Dose Optimization: Carefully titrating the dose to find the optimal concentration that is effective against cancer cells while being minimally toxic to normal cells is crucial.[9]

Q3: What in vitro assays are recommended for assessing the cytotoxicity of this compound?

A3: A panel of assays is recommended to get a comprehensive understanding of the compound's effects:

  • Cell Viability Assays:

    • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

    • Trypan Blue Exclusion Assay: This method directly counts viable and non-viable cells based on membrane integrity.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Propidium Iodide (PI) Staining and Flow Cytometry: This technique can determine if the compound is causing cell cycle arrest at a particular phase (e.g., G2/M).

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)
MCF-7Human Breast Cancer15
A549Human Lung Cancer25
HepG2Human Liver Cancer20
HEK293Human Embryonic Kidney (Normal)> 100
HFFHuman Foreskin Fibroblast (Normal)> 100

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

experimental_workflow cluster_invitro In Vitro Experiments cluster_optimization Cytotoxicity Reduction Strategies cluster_strategies start Start Experiment dose_response Dose-Response Curve (Cancer vs. Normal Cells) start->dose_response select_conc Select Optimal Concentration dose_response->select_conc mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) select_conc->mechanism high_toxicity High Normal Cell Toxicity? mechanism->high_toxicity end_invitro In Vitro Data yes Yes high_toxicity->yes no No high_toxicity->no Proceed to In Vivo Studies nano Nanoparticle Formulation yes->nano combo Combination Therapy yes->combo no->end_invitro nano->dose_response Re-evaluate combo->dose_response Re-evaluate signaling_pathway cluster_cell Cancer Cell Kauranetriol This compound AMPK AMPK Kauranetriol->AMPK p53 p53 Kauranetriol->p53 mTOR mTOR AMPK->mTOR Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue High Cytotoxicity in Normal Cells conc Concentration Too High issue->conc solvent Solvent Toxicity issue->solvent off_target Off-Target Effects issue->off_target dose_curve Perform Dose-Response conc->dose_curve solvent_ctrl Run Solvent Control solvent->solvent_ctrl delivery Use Drug Delivery System off_target->delivery combo Try Combination Therapy off_target->combo

References

Technical Support Center: NMR Spectroscopy of Polycyclic Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polycyclic diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common artifacts and challenges encountered during NMR spectroscopy experiments.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a polycyclic diterpenoid shows significant signal overlap, making it difficult to interpret. What can I do?

A1: Signal overlap is a common challenge with polycyclic diterpenoids due to their compact and rigid structures, which often results in many protons resonating in a narrow chemical shift range.[1] Here are several strategies to resolve overlapping signals:

  • Change the Solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can induce differential chemical shifts, potentially resolving overlapped peaks.[2]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase spectral dispersion, often separating crowded signals.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the overlapped regions.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, spreading the signals into a second dimension and greatly enhancing resolution.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the carbon skeleton.[4]

  • 1D Selective Experiments:

    • 1D TOCSY (Total Correlation Spectroscopy): If you can identify one well-resolved proton of a spin system, a 1D TOCSY experiment can be used to selectively excite that proton and reveal all other protons in the same spin system, effectively pulling them out of the overlapped region.[5][6]

Q2: I am observing broad peaks in the NMR spectrum of my diterpenoid sample. What are the possible causes and solutions?

A2: Broad peaks in an NMR spectrum can arise from several factors:[2][7]

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a frequent cause of broad lineshapes. Re-shimming the spectrometer, particularly the Z1 and Z2 shims, can significantly improve resolution.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, causing peak broadening. Diluting the sample may sharpen the signals.[2]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening due to enhanced relaxation.[8]

    • Solution: Pass the sample through a small plug of celite or silica (B1680970) gel. If paramagnetic metal contamination is suspected, consider adding a chelating agent like EDTA, though this may introduce new signals.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on a timescale comparable to the NMR experiment will appear as broad peaks. This is common for hydroxyl (-OH) or amine (-NH) protons.

    • Solution: To confirm exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the broad peak should diminish or disappear.[2] Variable temperature NMR can also be used; increasing the temperature can sharpen exchange peaks by accelerating the exchange rate.

Q3: There is a large, persistent water peak in my spectrum that is obscuring signals of interest. How can I suppress it?

A3: Water suppression is a common requirement in NMR, especially when using protic solvents or for samples that are difficult to dry completely. Several solvent suppression pulse programs are available:[9][10]

  • Presaturation: This is the most common method, where a low-power radiofrequency pulse is applied at the water's resonance frequency before the main excitation pulse. This equalizes the populations of the spin states of the water protons, leading to a greatly reduced signal.[10] Note that this can also saturate exchangeable protons (e.g., -OH, -NH) that are in exchange with water.

  • WATERGATE (Water Suppression by Gradient Tailored Excitation): This technique uses a combination of selective pulses and gradients to dephase the water magnetization, leaving the signals of interest unaffected. It is particularly useful for preserving the signals of exchangeable protons.

  • Excitation Sculpting: This is a double pulse-field gradient spin echo method that can provide excellent water suppression.

Q4: I see unexpected sharp singlets in my spectrum. How can I identify if they are impurities?

A4: Unexpected singlets are often due to residual solvents from the extraction and purification process.

  • Consult Solvent Impurity Tables: Compare the chemical shifts of the unknown peaks with published tables of common laboratory solvents in various deuterated NMR solvents.

  • Run a Blank Spectrum: If you suspect the solvent or NMR tube is contaminated, run a spectrum of the deuterated solvent alone in a clean tube.

  • 2D NMR: An HSQC experiment can help identify solvent signals, as you will see a correlation to the corresponding carbon signal at its known chemical shift.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common NMR artifacts in the analysis of polycyclic diterpenoids.

Observed Problem Possible Cause(s) Recommended Action(s)
Broad, distorted peaks 1. Poor magnetic field homogeneity (shimming). 2. High sample concentration. 3. Presence of paramagnetic impurities.[8] 4. Un-dissolved particulate matter in the sample.1. Re-shim the spectrometer. 2. Dilute the sample. 3. Filter the sample through a cotton plug or syringe filter. Consider using a chelating agent if metal contamination is suspected. 4. Ensure the sample is fully dissolved.
Rolling or distorted baseline 1. Incorrect phase correction. 2. First data points of the FID are corrupted (pulse breakthrough). 3. Very broad signals (e.g., from polymers or solid material).1. Manually re-phase the spectrum, adjusting both zero-order and first-order phase correction. 2. Use backward linear prediction to reconstruct the initial part of the FID or apply a baseline correction algorithm (e.g., Whittaker Smoother). 3. If the sample is pure, this may indicate aggregation. Try diluting the sample or changing the solvent.
Signals from residual solvents 1. Incomplete removal of solvents from purification (e.g., ethyl acetate, hexane, dichloromethane).[2]1. Co-evaporate the sample with a solvent that is easily removed under vacuum (e.g., dichloromethane (B109758) to remove ethyl acetate). 2. Lyophilize the sample if it is not volatile. 3. Identify the solvent using chemical shift tables and confirm with HSQC if necessary.
Large water peak obscuring signals 1. Wet deuterated solvent. 2. Sample contains residual water.1. Use a fresh ampule of high-purity deuterated solvent. 2. Lyophilize the sample from D₂O to exchange labile protons and remove water. 3. Use a solvent suppression pulse sequence (e.g., presaturation or WATERGATE).[9]
Severe signal overlap 1. Inherent complexity of the polycyclic diterpenoid structure.[1]1. Re-run the spectrum in a different solvent (e.g., C₆D₆). 2. Acquire 2D spectra (COSY, HSQC, HMBC) to resolve correlations.[3][4] 3. Use a 1D selective experiment like 1D-TOCSY to isolate individual spin systems.[5]

Quantitative Data Summary

The following tables provide typical ¹H and ¹³C NMR chemical shift ranges for common polycyclic diterpenoid skeletons. These can be used as a guide to distinguish between expected signals and potential artifacts or impurities.

Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for Selected Diterpenoid Skeletons

Functional GroupKaurene Type[11][12]Abietane Type[13][14]Jatrophane Type[15][16]
Methyls (singlets)0.8 - 1.30.9 - 1.51.0 - 2.2
Methyls (doublets)N/A1.1 - 1.30.8 - 1.2
Methylene/Methine (aliphatic)1.0 - 2.51.2 - 2.81.5 - 3.5
Olefinic Protons4.7 - 5.55.5 - 7.5 (aromatic)5.0 - 6.5
Protons on oxygenated carbons3.5 - 5.03.0 - 4.54.5 - 6.0

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Selected Diterpenoid Skeletons

Carbon TypeKaurene Type[17][18]Abietane Type[13][14]Jatrophane Type[15][16]
Methyls15 - 3018 - 3515 - 25
Methylene (sp³)20 - 4520 - 4025 - 45
Methine (sp³)35 - 6035 - 6030 - 55
Quaternary (sp³)30 - 5030 - 4535 - 50
Olefinic (C=C)100 - 160110 - 150 (aromatic)120 - 160
Oxygenated Carbons (C-O)60 - 9060 - 8070 - 90
Carbonyls (C=O)170 - 210170 - 200165 - 210

Experimental Protocols

Protocol 1: Solvent Suppression using Presaturation

  • Initial Setup: Acquire a standard ¹H spectrum with a small number of scans (e.g., 1 or 4) to determine the exact frequency of the solvent peak (e.g., water).

  • Load Pulse Program: In your NMR software, load a presaturation pulse program (often named zgpr or similar).[10]

  • Set Solvent Frequency (O1): In the acquisition parameters, set the carrier frequency (O1) to the value of the water peak determined in step 1.

  • Set Presaturation Power Level (plw): A typical starting value is around 50-60 dB. Lower values (stronger power) provide better suppression but may affect a broader range of frequencies.

  • Set Relaxation Delay (d1): Use a longer relaxation delay (e.g., 2-5 seconds) to allow for more effective saturation of the solvent signal.

  • Acquire Spectrum: Run the experiment with the desired number of scans.

Protocol 2: Resolving Signal Overlap with 1D TOCSY

  • Identify a Resolved Peak: In your standard ¹H NMR spectrum, identify a well-resolved peak that belongs to the spin system you want to isolate.

  • Load 1D TOCSY Pulse Program: Load a selective 1D TOCSY pulse program (e.g., seltocsy or selml).

  • Set Selective Excitation Frequency: Set the frequency for selective excitation to the chemical shift of the peak identified in step 1.

  • Set TOCSY Mixing Time: The mixing time determines how far the magnetization spreads through the spin system. A typical starting value is 80 ms. Longer mixing times (e.g., 100-150 ms) will show correlations to more distant protons in the spin system.

  • Acquire Spectrum: The resulting 1D spectrum will show only the signals from the protons that are part of the same spin system as the selectively excited proton.[5][6]

Protocol 3: Acquiring HSQC and HMBC Spectra

  • HSQC (Heteronuclear Single Quantum Coherence): [3][4]

    • Pulse Program: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Spectral Width: In the ¹H dimension (F2), set the spectral width to cover all proton signals. In the ¹³C dimension (F1), set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm for aliphatic and olefinic carbons).

    • Number of Increments: A typical value for the number of increments in the F1 dimension is 256 or 512, which determines the resolution in the carbon dimension.

    • ¹J(CH) Coupling Constant: The experiment is optimized for a one-bond C-H coupling constant. A value of 145 Hz is a good starting point for sp³ and sp² carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): [4]

    • Pulse Program: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Spectral Widths: Set as for the HSQC experiment. The ¹³C spectral width may need to be extended to ~220 ppm if carbonyls are expected.

    • Long-Range Coupling Constant (ⁿJ(CH)): This experiment is optimized for long-range C-H couplings. A compromise value of 8 Hz is often used to detect correlations over 2 and 3 bonds.[4]

Visualizations

Troubleshooting_Workflow Start Poor Quality NMR Spectrum Broad_Peaks Issue: Broad Peaks Start->Broad_Peaks Broad Peaks? Signal_Overlap Issue: Signal Overlap Start->Signal_Overlap Overlapping Signals? Solvent_Peak Issue: Large Solvent Peak Start->Solvent_Peak Solvent Obscuring Signals? Check_Shimming Check Shimming Check_Concentration Check Sample Concentration Check_Shimming->Check_Concentration No Re_Shim Re-shim Spectrometer Check_Shimming->Re_Shim Yes Check_Impurities Check for Impurities (Paramagnetic/Particulate) Check_Concentration->Check_Impurities No Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Yes Filter_Sample Filter Sample Check_Impurities->Filter_Sample Yes Good_Spectrum Good Quality Spectrum Check_Impurities->Good_Spectrum No Re_Shim->Good_Spectrum Dilute_Sample->Good_Spectrum Filter_Sample->Good_Spectrum Broad_Peaks->Check_Shimming Change_Solvent Change Solvent Signal_Overlap->Change_Solvent Use_2D_NMR Acquire 2D NMR (HSQC, HMBC) Signal_Overlap->Use_2D_NMR Solvent_Suppression Use Solvent Suppression (Presat, WATERGATE) Solvent_Peak->Solvent_Suppression Change_Solvent->Good_Spectrum Use_2D_NMR->Good_Spectrum Solvent_Suppression->Good_Spectrum

Caption: Troubleshooting workflow for common NMR artifacts.

Diterpenoid_Structure_Elucidation H1_NMR 1D ¹H NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC NOESY 2D NOESY / ROESY H1_NMR->NOESY Proton_Info Proton Chemical Shifts & Multiplicities H1_NMR->Proton_Info C13_NMR 1D ¹³C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Carbon_Info Carbon Chemical Shifts & Multiplicities (CH, CH₂, CH₃) C13_NMR->Carbon_Info HH_Connectivity ¹H-¹H Connectivity (Spin Systems) COSY->HH_Connectivity CH_Connectivity_1bond Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity_1bond CH_Connectivity_longrange Long-Range ¹H-¹³C Connectivity (Connects Spin Systems) HMBC->CH_Connectivity_longrange Stereochemistry Stereochemistry (Through-space ¹H-¹H) NOESY->Stereochemistry Structure Final Structure Proton_Info->Structure Carbon_Info->Structure HH_Connectivity->Structure CH_Connectivity_1bond->Structure CH_Connectivity_longrange->Structure Stereochemistry->Structure

Caption: Experimental workflow for structure elucidation.

References

Validation & Comparative

Comparing the efficacy of 2,6,16-Kauranetriol with other diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, diterpenoids, particularly those with a kaurane (B74193) skeleton, have emerged as a significant class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the efficacy of various kaurane diterpenoids, with a focus on their cytotoxic and anti-inflammatory properties. While specific quantitative data for 2,6,16-Kauranetriol remains to be fully elucidated in comparative studies, this analysis of structurally related compounds offers valuable insights for researchers, scientists, and drug development professionals.

Cytotoxic Efficacy Against Cancer Cell Lines

Kaurane diterpenoids have demonstrated notable cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

DiterpenoidCancer Cell LineIC50 (µM)Source OrganismReference
Creticolacton AHCT-116 (Colon Carcinoma)22.4Pteris cretica[1]
13-hydroxy-2(R),3(R)-pterosin LHCT-116 (Colon Carcinoma)15.8Pteris cretica[1]

Note: Lower IC50 values indicate higher potency.

Anti-inflammatory Activity

The anti-inflammatory potential of kaurane diterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

DiterpenoidAssayInhibition/IC50Source OrganismReference
KaurenolNitric Oxide (NO) Release-Copaifera langsdorffii[2]
KaurenolAcetic acid-induced writhing53% inhibitionCopaifera langsdorffii[2]
KaurenolFormalin test (second phase)64% inhibitionCopaifera langsdorffii[2]
KaurenolCarrageenan-induced paw edema64% inhibitionCopaifera langsdorffii[2]
KaurenolDextran-induced paw edema58% inhibitionCopaifera langsdorffii[2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Creticolacton A, 13-hydroxy-2(R),3(R)-pterosin L) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours. During this time, viable cells with active mitochondria metabolize the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of diterpenoids can be assessed by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.

  • Cell Seeding: The cells are seeded in 96-well plates and incubated.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for a specific period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Reaction: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells.

Signaling Pathways

Diterpenoids often exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p Ubiquitination & Degradation NF_kB NF-κB (p50/p65) NF_kB_nuc NF-κB (p50/p65) NF_kB->NF_kB_nuc Translocates iNOS iNOS NF_kB_nuc->iNOS Induces COX2 COX-2 NF_kB_nuc->COX2 Induces Cytokines Pro-inflammatory Cytokines NF_kB_nuc->Cytokines Induces Nucleus Nucleus NO NO iNOS->NO Produces

Caption: Simplified NF-κB signaling pathway in inflammation.

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer and represents a target for many anticancer compounds.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

References

A Comparative Analysis of the Bioactivity of Kaurane Diterpenoids: Replicating Published Findings in the Absence of Data for 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there are no published studies detailing the specific bioactivity of 2,6,16-Kauranetriol. Therefore, this guide provides a comparative analysis of well-characterized kaurane (B74193) diterpenoids with demonstrated anti-inflammatory and anti-cancer properties. This information is intended to serve as a foundational resource for researchers interested in the potential bioactivities of this class of compounds, including this compound. The selected compounds for comparison are Kaurenoic Acid, Oridonin, and Stevioside.

Quantitative Bioactivity Data

The following tables summarize the anti-inflammatory and anti-cancer activities of the selected kaurane diterpenoids based on published findings.

Table 1: Anti-Inflammatory Activity of Kaurane Diterpenoids

CompoundAssayModel SystemConcentration/DoseObserved Effect
Kaurenoic Acid Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophagesIC50: 51.73 (±2.42) μMInhibition of NO production.
Prostaglandin E2 (PGE2) Release InhibitionLPS-stimulated RAW 264.7 macrophagesIC50: 106.09 (±0.27) μMInhibition of PGE2 release.
Carrageenan-Induced Paw EdemaICR Mice160 mg/kg34.4% reduction in paw swelling at 5h.
Acetic Acid-Induced ColitisRats100 mg/kg (rectal)52% reduction in gross damage score.
Oridonin IL-6 mRNA ExpressionLPS-stimulated RAW 264.7 cells5, 15, 30 µg/mLDose-dependent decrease in IL-6 mRNA levels.
TNF-α mRNA ExpressionLPS-stimulated RAW 264.7 cells5, 15, 30 µg/mLDose-dependent decrease in TNF-α mRNA levels.
IL-1β mRNA ExpressionLPS-stimulated RAW 264.7 cells5, 15, 30 µg/mLDose-dependent decrease in IL-1β mRNA levels.
Stevioside TNF-α, IL-1β, IL-6 ReleaseLPS-stimulated Caco-2 cellsNot specifiedAttenuated pro-inflammatory cytokine production.
NF-κB ActivationLPS-stimulated RAW 264.7 cellsNot specifiedSuppressed NF-κB activation and IκBα degradation.

Table 2: Anti-Cancer Activity of Kaurane Diterpenoids

CompoundAssayCell LineConcentrationObserved Effect
Kaurenoic Acid CytotoxicityMDA-MB-231 Breast Cancer100 µM (24h)Time-dependent increase in cytotoxicity.
Caspase-3 ActivityMCF-7 Breast Cancer100 µM (24h)Time-dependent increase in caspase-3 activity.
Oridonin Cell ViabilityA549 Lung Cancer5, 10, 20 µM (18h)Dose-dependent inhibition of cell viability.
Apoptosis InductionA549 Lung Cancer20 µMIncreased levels of cleaved caspase-3 and PARP.
Enmein Derivative (7h) Cell ViabilityA549 Lung CancerIC50: 2.16 µMSignificant inhibitory effect.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication of the cited findings.

Anti-Inflammatory Assays

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Kaurenoic Acid) for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is determined from the dose-response curve.

2. Carrageenan-Induced Paw Edema in Mice

  • Animals: Male ICR mice are used for the study.

  • Treatment: Animals are orally administered with the test compound (e.g., Kaurenoic Acid) or vehicle. After 1 hour, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Edema Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

Anti-Cancer Assays

1. Cell Viability (MTT) Assay

  • Cell Culture: Cancer cell lines (e.g., A549, MCF-7) are maintained in appropriate culture medium and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Oridonin) for a specified duration (e.g., 18, 24, or 48 hours).

  • MTT Assay: After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is read at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curves.

2. Western Blot Analysis for Signaling Pathway Proteins

  • Cell Lysis: Treated and untreated cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against the target proteins (e.g., p-NF-κB, p-Akt, β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Cytokines Pro-inflammatory Cytokines Genes->Cytokines Transcription Kaurane Kaurane Diterpenoids (e.g., Stevioside) Kaurane->IKK Inhibits

Caption: NF-κB signaling pathway in inflammation and its inhibition by kaurane diterpenoids.

Anti_Cancer_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Kaurane Kaurane Diterpenoids (e.g., Oridonin) Kaurane->PI3K Inhibits Experimental_Workflow_Western_Blot Start Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification (BCA) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer PVDF Membrane Transfer SDS->Transfer Block Blocking Transfer->Block Primary Primary Antibody Incubation Block->Primary Secondary Secondary Antibody Incubation Primary->Secondary Detect ECL Detection Secondary->Detect Analysis Densitometry Analysis Detect->Analysis

Head-to-head study of synthetic vs. natural 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

2,6,16-Kauranetriol is a diterpenoid compound that has garnered interest within the scientific community due to its potential biological activities. As a member of the kaurane (B74193) family of natural products, it is structurally complex, presenting both challenges and opportunities for chemical synthesis and pharmacological investigation. This guide provides a head-to-head comparison of synthetic versus natural this compound, offering insights into their properties, biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Data Presentation: A Comparative Overview

Due to the absence of direct comparative experimental data, the following table summarizes the known information for natural this compound, primarily sourced from studies on extracts of Pteris cretica, and provides a projected profile for a synthetic version based on established principles of chemical synthesis and the known bioactivities of synthetic kaurane diterpenoids.

FeatureNatural this compoundSynthetic this compound (Projected)
Source Isolated from the herbs of Pteris cretica[1].Produced through multi-step chemical synthesis.
Purity Variable, dependent on extraction and purification methods. May contain other related natural products.High purity achievable (>95-99%), with well-defined and characterizable impurities.
Stereochemistry Naturally occurring enantiomer (ent-kaurane).Can be synthesized as a specific enantiomer or as a racemic mixture, depending on the synthetic route.
Biological Activity Exhibits potential cytotoxic, anti-inflammatory, and antimicrobial properties as part of the broader activity of Pteris cretica extracts and the kaurane diterpenoid class.[2][3][4]Expected to exhibit similar biological activities to the natural form, assuming identical stereochemistry. Purity may lead to more potent and specific effects.
Supply & Scalability Dependent on plant harvesting, extraction yields, and purification efficiency. May be limited and subject to geographical and seasonal variations.Potentially scalable and provides a consistent, long-term supply independent of natural source availability.

Biological Activities and Potential Mechanisms of Action

Kaurane diterpenoids as a class are known to exhibit a range of biological activities. While specific data for purified this compound is limited, the known effects of Pteris cretica extracts and other kaurane diterpenoids suggest potential in the following areas:

Cytotoxicity and Apoptosis

Extracts of Pteris cretica have demonstrated cytotoxic effects against various cancer cell lines.[5] This activity is often attributed to the induction of apoptosis, a programmed cell death pathway crucial for tissue homeostasis. The intrinsic and extrinsic pathways of apoptosis are complex signaling cascades that converge on the activation of caspases, the executioner enzymes of cell death.[6][7][8][9] It is hypothesized that this compound may contribute to the cytotoxic profile of Pteris cretica by modulating key proteins in these pathways.

Apoptosis Signaling Pathway

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Anti-inflammatory Activity and NF-κB Signaling

Inflammation is a key biological response, and its dysregulation is implicated in numerous diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[10][11][12][13][14] Many natural products, including diterpenoids, exert their anti-inflammatory effects by inhibiting the NF-κB pathway. Kaurenol, a structurally related kaurane diterpene, has been shown to possess anti-inflammatory properties.[15] It is plausible that this compound may also modulate this pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.

NF-κB Signaling Pathway

Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression activates

Caption: The canonical NF-κB signaling pathway leading to inflammation.

Experimental Protocols

The following are generalized protocols for key experiments that would be essential in a head-to-head comparison of synthetic and natural this compound.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of natural and synthetic this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of natural and synthetic this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the compounds for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Assay (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).

  • Compound Dilution: Prepare serial two-fold dilutions of the natural and synthetic this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While a definitive head-to-head comparison of synthetic and natural this compound is currently limited by the lack of direct experimental data, this guide provides a framework for such an investigation. The natural compound, as a component of Pteris cretica, shows promise for various biological activities. A synthetic route to this compound would offer significant advantages in terms of purity, scalability, and the ability to perform detailed structure-activity relationship studies.

Future research should focus on the total synthesis of this compound and subsequent head-to-head biological evaluation against the purified natural product. Such studies will be instrumental in validating the therapeutic potential of this kaurane diterpenoid and paving the way for its potential development as a novel therapeutic agent. The experimental protocols and signaling pathway diagrams provided herein offer a roadmap for researchers embarking on this exciting area of natural product science.

References

A Comparative Guide to the Anti-Inflammatory Properties of Kaurane Diterpenes: A Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the anti-inflammatory properties of kaurane (B74193) diterpenes, a class of natural products with significant therapeutic potential. By objectively comparing the performance of various kaurane compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers in pharmacology, natural product chemistry, and drug discovery. The information is presented in clearly structured tables for easy comparison, with detailed experimental protocols and visual diagrams of key signaling pathways.

I. Comparative Anti-Inflammatory Activity of Kaurane Diterpenes

The anti-inflammatory effects of kaurane diterpenes are primarily evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The following tables summarize the half-maximal inhibitory concentration (IC50) values for various kaurane diterpenes from multiple studies, providing a quantitative comparison of their potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Kaurane DiterpeneIC50 (µM)Cell LineReference
Xerophilusin B0.23RAW 264.7[1]
Longikaurin B0.44RAW 264.7[1]
Xerophilusin A0.60RAW 264.7[1]
Xerophilusin F0.67RAW 264.7[1]
Isowikstroemin D0.9 - 7.0RAW 264.7[2]
Isowikstroemin A-C0.9 - 7.0RAW 264.7[2]
Compound 9 (from Isodon serra)7.3BV-2[3]
Compound 1 (from Isodon serra)15.6BV-2[3]
Isohenolide J15.99 ± 0.75RAW 264.7[4]
Isohenolide K18.19 ± 0.42RAW 264.7[4]
Kaurenoic Acid51.73 (±2.42)RAW 264.7[5]
Synthetic Derivatives
Compound 282 - 10RAW 264.7[6]
Compound 552 - 10RAW 264.7[6]
Compound 622 - 10RAW 264.7[6]
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
Kaurane DiterpeneCytokineIC50 (µM) / InhibitionCell LineReference
ent-17-hydroxy-15-oxokauran-19-oic acidTNF-α, IL-1β, IL-6, IL-17Significant InhibitionRAW 264.7[7]
ent-15α-hydroxy-16-kauran-19-oic acidTNF-α, IL-1β, IL-6, IL-17Significant InhibitionRAW 264.7[7]
Synthetic Derivative 28TNF-α, IL-6, IL-1αDownregulatedRAW 264.7[6]
Synthetic Derivative 55TNF-α, IL-6, IL-1αDownregulatedRAW 264.7[6]
Synthetic Derivative 62TNF-α, IL-6, IL-1αDownregulatedRAW 264.7[6]

II. Key Signaling Pathways in the Anti-Inflammatory Action of Kauranes

Kaurane diterpenes exert their anti-inflammatory effects by modulating several key signaling pathways. The most well-documented of these is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. There is also evidence for the involvement of Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

A. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β. Several kaurane diterpenes have been shown to inhibit this pathway at various points.[6][7]

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_degradation IkBa->IkBa_degradation Degradation NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces Kauranes Kaurane Diterpenes Kauranes->IKK Inhibit Kauranes->NFkB_active Inhibit Translocation IkBa_NFkB_complex IκBα-NF-κB Complex

Figure 1: Inhibition of the NF-κB signaling pathway by kaurane diterpenes.
B. Modulation of MAPK and JAK/STAT Signaling Pathways

Emerging evidence suggests that kaurane diterpenes can also modulate other critical inflammatory signaling cascades. Some kauranes have been observed to delay the phosphorylation of p38 and ERK MAPKs.[8] Additionally, certain kaurane diterpenes, such as oridonin, have been shown to inhibit the JAK/STAT pathway, which is crucial for mediating the effects of many cytokines.

MAPK_JAK_STAT_Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK Stimuli->MAPKKK Cytokine_Receptor Cytokine Receptor Stimuli->Cytokine_Receptor MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK Transcription_Factors_MAPK Transcription Factors (e.g., AP-1) p38->Transcription_Factors_MAPK ERK->Transcription_Factors_MAPK JNK->Transcription_Factors_MAPK Inflammatory_Response_MAPK Inflammatory Response Transcription_Factors_MAPK->Inflammatory_Response_MAPK JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Inflammatory_Gene_Expression Inflammatory Gene Expression Nucleus->Inflammatory_Gene_Expression Kauranes Kaurane Diterpenes Kauranes->p38 Inhibit Phosphorylation Kauranes->ERK Inhibit Phosphorylation Kauranes->JAK Inhibit Phosphorylation Griess_Assay_Workflow Start Start: LPS-stimulated macrophages treated with kauranes Collect_Supernatant Collect cell culture supernatant Start->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent to supernatant Collect_Supernatant->Add_Griess_Reagent Incubate Incubate at room temperature Add_Griess_Reagent->Incubate Measure_Absorbance Measure absorbance at 540-550 nm Incubate->Measure_Absorbance Calculate_Concentration Calculate nitrite concentration using a standard curve Measure_Absorbance->Calculate_Concentration End End: Determine NO inhibition Calculate_Concentration->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.